molecular formula C11H18NO4P B1442982 Phosphonomycin (R)-1-phenethylamine salt CAS No. 25383-07-7

Phosphonomycin (R)-1-phenethylamine salt

Cat. No.: B1442982
CAS No.: 25383-07-7
M. Wt: 259.24 g/mol
InChI Key: ODALAXKSIBESFV-PXRNWTNJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphonomycin (R)-1-phenethylamine salt is a useful research compound. Its molecular formula is C11H18NO4P and its molecular weight is 259.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[(2R,3S)-3-methyloxiran-2-yl]phosphonic acid;(1R)-1-phenylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N.C3H7O4P/c1-7(9)8-5-3-2-4-6-8;1-2-3(7-2)8(4,5)6/h2-7H,9H2,1H3;2-3H,1H3,(H2,4,5,6)/t7-;2-,3+/m10/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODALAXKSIBESFV-PXRNWTNJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(O1)P(=O)(O)O.CC(C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](O1)P(=O)(O)O.C[C@H](C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18NO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80726231
Record name [(2R,3S)-3-Methyloxiran-2-yl]phosphonic acid--(1R)-1-phenylethan-1-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80726231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25383-07-7
Record name Phosphonic acid, P-[(2R,3S)-3-methyl-2-oxiranyl]-, compd. with (αR)-α-methylbenzenemethanamine (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25383-07-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fosfomycin (R)-1-phenethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025383077
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [(2R,3S)-3-Methyloxiran-2-yl]phosphonic acid--(1R)-1-phenylethan-1-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80726231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-α-phenylethylammonium (-)-(1R, 2S)-(1,2-epoxypropyl)phosphonate monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.738
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name R)-alpha-Methylbenzenemethanamine (2R-cis)-(3-methyloxiranyl)phosphonate (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FOSFOMYCIN (R)-1-PHENETHYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50V5RBU89I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Stereochemistry of Fosfomycin (R)-1-Phenethylamine Salt

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Criticality of Stereoisomerism in Antibiotic Efficacy

In the realm of pharmaceuticals, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a fundamental determinant of biological activity. For the antibiotic fosfomycin, a small but potent phosphonic acid derivative, its efficacy is intrinsically linked to its specific stereochemistry. This guide provides a comprehensive technical overview of the stereochemistry of fosfomycin, focusing on its resolution through the formation of a diastereomeric salt with (R)-1-phenethylamine. We will delve into the principles, experimental protocols, and analytical methodologies that are crucial for the isolation and characterization of the therapeutically active enantiomer. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this classic yet highly relevant example of chiral chemistry in action.

The Stereochemical Landscape of Fosfomycin

Fosfomycin, known chemically as [(2R,3S)-3-methyloxiran-2-yl]phosphonic acid, is a broad-spectrum antibiotic that exerts its bactericidal effect by inhibiting the enzyme MurA, a key player in the biosynthesis of bacterial cell walls.[1][2] The molecule possesses two chiral centers at the C1 and C2 positions of the epoxypropyl chain. The cis-configuration of the epoxide ring is crucial for its activity, and of the two possible cis-enantiomers, only the (-)-(1R,2S) form, also designated as (2R,3S), exhibits significant antibacterial properties.[1][3]

The synthesis of fosfomycin often results in a racemic mixture of the cis-enantiomers. Therefore, a critical step in its manufacturing is the resolution of these enantiomers to isolate the desired biologically active form. One of the most effective and widely used methods for this separation is through the formation of diastereomeric salts with a chiral resolving agent.

Chiral Resolution: The Role of (R)-1-Phenethylamine

The principle of diastereomeric resolution hinges on the fact that while enantiomers have identical physical properties, diastereomers do not. By reacting a racemic mixture of an acid (in this case, (±)-fosfomycin) with a single enantiomer of a chiral base, two diastereomeric salts are formed. These diastereomers will have different solubilities, melting points, and other physical properties, which can be exploited for their separation.[4]

(R)-1-phenethylamine, also known as (+)-α-phenylethylamine, is a widely used chiral resolving agent for acidic compounds.[5] When a racemic mixture of cis-fosfomycin is treated with (R)-1-phenethylamine, two diastereomeric salts are formed:

  • Salt A: [(2R,3S)-3-methyloxiran-2-yl]phosphonic acid • (1R)-1-phenylethanamine

  • Salt B: [(2S,3R)-3-methyloxiran-2-yl]phosphonic acid • (1R)-1-phenylethanamine

Due to their different three-dimensional structures, these two salts exhibit different solubilities in a given solvent system, allowing for the selective crystallization of the less soluble diastereomer. In the case of fosfomycin, the desired salt is the one containing the therapeutically active (-)-(1R,2S)-fosfomycin enantiomer, which is Salt A.[1]

G cluster_0 Racemic cis-Fosfomycin cluster_1 Chiral Resolving Agent cluster_2 Diastereomeric Salt Mixture cluster_3 Separation & Purification cluster_4 Final Product racemic_fosfomycin {(±)-cis-Fosfomycin} [(2R,3S) and (2S,3R)] salt_A Salt A (Less Soluble) [(2R,3S)-Fosfomycin • (R)-PEA] racemic_fosfomycin->salt_A Reaction salt_B Salt B (More Soluble) [(2S,3R)-Fosfomycin • (R)-PEA] racemic_fosfomycin->salt_B R_PEA (R)-1-Phenethylamine R_PEA->salt_A R_PEA->salt_B crystallization Fractional Crystallization salt_A->crystallization salt_B->crystallization isolated_salt Crystalline Salt A crystallization->isolated_salt Precipitation mother_liquor Mother Liquor (Contains Salt B) crystallization->mother_liquor Remains in Solution pure_fosfomycin (-)-(1R,2S)-Fosfomycin isolated_salt->pure_fosfomycin Acidification & Extraction

Figure 1: Diastereomeric Resolution of Fosfomycin.

Experimental Protocol: Preparation and Purification of Fosfomycin (R)-1-Phenethylamine Salt

The following protocol is a synthesized procedure based on established chemical principles and patent literature.[6] It is intended for laboratory-scale preparation and should be performed by qualified personnel with appropriate safety precautions.

3.1. Materials and Reagents

  • Racemic cis-1,2-epoxypropylphosphonic acid (racemic fosfomycin)

  • (R)-(+)-α-Phenylethylamine [(R)-1-phenethylamine]

  • Dehydrated Ethanol (200 proof)

  • Activated Carbon

  • Standard laboratory glassware (three-necked flask, condenser, dropping funnel, etc.)

  • Stirring and heating apparatus

  • Filtration apparatus (Büchner funnel, vacuum flask)

  • Rotary evaporator

3.2. Procedure

  • Dissolution: In a three-necked flask equipped with a mechanical stirrer and a condenser, dissolve racemic cis-1,2-epoxypropylphosphonic acid in dehydrated ethanol. The ratio of fosfomycin to ethanol should be approximately 1:10 (w/v).

  • Addition of Resolving Agent: While stirring, slowly add an equimolar amount of (R)-1-phenethylamine to the solution. The addition should be done at room temperature. An exothermic reaction may be observed.

  • Heating and Cooling: Gently heat the mixture to reflux to ensure complete dissolution and salt formation. Once a clear solution is obtained, allow it to cool slowly to room temperature.

  • Induced Crystallization: To promote the crystallization of the desired diastereomeric salt, it is advantageous to seed the solution with a small crystal of pure [(2R,3S)-3-methyloxiran-2-yl]phosphonic acid • (1R)-1-phenylethanamine salt.[6]

  • Crystallization: Continue to stir the solution at room temperature for several hours, then cool to 0-5 °C and allow it to stand for an extended period (e.g., 12-24 hours) to maximize the yield of the crystalline product.

  • Isolation: Collect the precipitated crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold, dehydrated ethanol to remove any adhering mother liquor containing the more soluble diastereomer.

  • Recrystallization (Optional but Recommended): For higher purity, the isolated salt can be recrystallized from a minimal amount of hot dehydrated ethanol. Dissolve the salt in hot ethanol, decolorize with a small amount of activated carbon if necessary, filter while hot, and then allow the filtrate to cool slowly to induce crystallization as described above.

  • Drying: Dry the purified crystals under vacuum at a temperature not exceeding 40°C to a constant weight.

3.3. Liberation of Free (-)-Fosfomycin

To obtain the free (-)-fosfomycin, the purified diastereomeric salt is dissolved in water and treated with a strong base (e.g., NaOH) to deprotonate the phenylethylamine. The free (R)-1-phenethylamine can then be extracted with an organic solvent (e.g., diethyl ether). The aqueous layer, now containing the sodium salt of (-)-fosfomycin, can be acidified and the free acid isolated, or it can be converted to other pharmaceutically acceptable salts.

Physicochemical and Stereochemical Characterization

The successful isolation of the desired diastereomeric salt must be confirmed through rigorous analytical characterization.

4.1. Quantitative Data

PropertyValueSource
IUPAC Name[(2R,3S)-3-methyloxiran-2-yl]phosphonic acid;(1R)-1-phenylethanamine[1]
CAS Number25383-07-7[2]
Molecular FormulaC₁₁H₁₈NO₄P[2]
Molecular Weight259.24 g/mol [2]
Melting Point130°C - 135°C[2]
Specific Optical Rotation+6.5° to +8.5°[2]

4.2. Analytical Methodologies for Stereochemical Purity

Ensuring the stereochemical purity of the isolated salt and the final active pharmaceutical ingredient is paramount. The following are key analytical techniques for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating and quantifying enantiomers and diastereomers.

Principle: A chiral stationary phase (CSP) is used to create a chiral environment within the HPLC column. The diastereomeric salts or the enantiomers of fosfomycin will interact differently with the CSP, leading to different retention times and allowing for their separation and quantification.

Experimental Protocol (Hypothetical):

  • Instrument: HPLC system with a UV detector.

  • Column: A polysaccharide-based chiral column (e.g., Chiralpak AD-H or similar).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol) with a small amount of an acidic or basic additive to improve peak shape. A typical starting point could be Hexane:Isopropanol (90:10 v/v) with 0.1% Trifluoroacetic Acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 210 nm for fosfomycin, or a higher wavelength if derivatized).

  • Sample Preparation: Dissolve a known concentration of the salt in the mobile phase.

  • Analysis: Inject the sample and monitor the chromatogram for the separation of the two diastereomers. The ratio of the peak areas can be used to determine the diastereomeric excess (d.e.).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation and can be used to determine diastereomeric purity.

Principle: In a chiral environment, the nuclei of diastereomers are chemically non-equivalent and will exhibit different chemical shifts in the NMR spectrum. This allows for their distinct observation and quantification. Since the fosfomycin (R)-1-phenethylamine salt is a mixture of diastereomers, direct analysis by ¹H or ³¹P NMR should reveal separate signals for each diastereomer.

Experimental Protocol:

  • Instrument: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A suitable deuterated solvent in which the salt is soluble (e.g., D₂O or CD₃OD).

  • Nuclei to Observe:

    • ¹H NMR: Look for distinct signals for the protons on the epoxide ring or the methyl group of fosfomycin, or the methine proton of the phenylethylamine moiety. The integration of these distinct signals will give the ratio of the diastereomers.

    • ³¹P NMR: As phosphorus is a stereogenic center, the ³¹P chemical shifts of the two diastereomers are expected to be different, providing a clean way to determine the diastereomeric ratio.

  • Analysis: Acquire the spectrum and carefully integrate the well-resolved signals corresponding to each diastereomer to calculate the d.e.

G start Isolated Salt Sample hplc Chiral HPLC Analysis start->hplc nmr NMR Spectroscopy (¹H or ³¹P) start->nmr xray X-ray Crystallography (for absolute configuration) start->xray result_hplc Chromatogram with separated peaks for diastereomers hplc->result_hplc result_nmr Spectrum with distinct signals for each diastereomer nmr->result_nmr result_xray 3D Molecular Structure xray->result_xray quantification Determination of Diastereomeric Excess (d.e.) and Enantiomeric Excess (e.e.) result_hplc->quantification result_nmr->quantification

Sources

An In-Depth Technical Guide to the Mechanism of Action of Fosfomycin on the Bacterial Cell Wall

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosfomycin is a broad-spectrum antibiotic with a unique mechanism of action that distinguishes it from other cell wall synthesis inhibitors.[1][2][3][4] This guide provides a comprehensive technical overview of how fosfomycin exerts its bactericidal effects by targeting a crucial early step in peptidoglycan biosynthesis. We will delve into the molecular interactions, transport mechanisms, and the basis of bacterial resistance. This document is intended to serve as a detailed resource for researchers and professionals in the field of antibiotic drug development.

Introduction: The Unique Profile of Fosfomycin

Fosfomycin is a phosphonic acid derivative antibiotic that has garnered renewed interest due to its efficacy against multidrug-resistant (MDR) bacteria.[5] Its bactericidal activity stems from the irreversible inhibition of an early stage in the synthesis of the bacterial cell wall.[5][6] Unlike beta-lactam antibiotics, which target the final transpeptidation step of peptidoglycan synthesis, fosfomycin acts much earlier in the pathway, preventing the formation of essential precursor molecules.[4] This distinct mechanism of action means there is no cross-resistance with other antibiotic classes.[7]

Fosfomycin exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including common pathogens like Escherichia coli, Staphylococcus aureus, and various species of Klebsiella and Pseudomonas.[8]

The Crucial First Step: Targeting the MurA Enzyme

The primary molecular target of fosfomycin is the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase, commonly known as MurA.[1][4][9] MurA catalyzes the first committed step in peptidoglycan biosynthesis: the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to UDP-N-acetylglucosamine (UNAG).[4][7] This reaction forms UDP-N-acetylglucosamine-enolpyruvate, a critical precursor for the synthesis of N-acetylmuramic acid (NAM), which is an essential building block of the peptidoglycan layer that provides structural integrity to the bacterial cell wall.[2][4]

Fosfomycin acts as a PEP analog and irreversibly inhibits MurA.[7][10] The antibiotic covalently binds to a cysteine residue (Cys115 in E. coli MurA) in the active site of the enzyme.[7][9][11] This binding involves a nucleophilic attack by the cysteine residue on the epoxide ring of fosfomycin, leading to the formation of a stable covalent adduct.[7] This irreversible inactivation of MurA effectively halts the production of peptidoglycan precursors, leading to a weakened cell wall and eventual cell lysis due to osmotic pressure.[2][4]

Fosfomycin_Mechanism cluster_pathway Peptidoglycan Biosynthesis Pathway cluster_inhibition Inhibition by Fosfomycin UNAG UDP-N-acetylglucosamine (UNAG) MurA MurA Enzyme UNAG->MurA PEP Phosphoenolpyruvate (PEP) PEP->MurA Product UDP-GlcNAc-enolpyruvate MurA->Product Catalyzes reaction Inactive_MurA Inactive MurA-Fosfomycin Complex MurA->Inactive_MurA Peptidoglycan Peptidoglycan Synthesis Product->Peptidoglycan Cell Lysis Cell Lysis Peptidoglycan->Cell Lysis Inhibited Fosfomycin Fosfomycin Fosfomycin->MurA Irreversibly binds to active site (Cys115)

Caption: Fosfomycin's inhibition of the MurA enzyme.

Cellular Uptake: Gaining Access to the Cytoplasm

For fosfomycin to exert its inhibitory effect on MurA, it must first be transported into the bacterial cytoplasm.[6] Bacteria have evolved specific transport systems for the uptake of essential nutrients, and fosfomycin cleverly hijacks these systems by mimicking naturally occurring molecules.[6] The two primary transport systems responsible for fosfomycin uptake are:

  • Glycerol-3-phosphate transporter (GlpT): This transporter is primarily responsible for the uptake of glycerol-3-phosphate.[1][2]

  • Hexose phosphate transporter (UhpT): This system transports hexose phosphates, such as glucose-6-phosphate (G6P), into the cell.[1][2]

The expression of these transporters is often induced by the presence of their respective substrates.[6] For instance, the presence of G6P can induce the expression of the UhpT transporter, thereby enhancing the uptake of fosfomycin.[6] In Gram-negative bacteria like E. coli, fosfomycin must first cross the outer membrane, a process mediated by porins such as OmpF, OmpC, and LamB.[12][13]

Fosfomycin_Uptake cluster_cell Bacterial Cell cluster_outer_membrane Outer Membrane (Gram-negative) cluster_inner_membrane Inner Membrane Porins Porins (OmpF, OmpC, LamB) Fosfomycin_peri Fosfomycin (Periplasm) Porins->Fosfomycin_peri GlpT GlpT Transporter Cytoplasm Cytoplasm GlpT->Cytoplasm UhpT UhpT Transporter UhpT->Cytoplasm Fosfomycin_ext Fosfomycin (Extracellular) Fosfomycin_ext->Porins Fosfomycin_peri->GlpT Fosfomycin_peri->UhpT

Caption: Fosfomycin transport into a Gram-negative bacterial cell.

Mechanisms of Bacterial Resistance to Fosfomycin

Despite its effectiveness, bacterial resistance to fosfomycin can emerge.[3] Understanding these resistance mechanisms is crucial for the continued clinical utility of this antibiotic. The primary mechanisms of fosfomycin resistance can be categorized as follows:

  • Reduced Permeability: This is the most frequently observed mechanism of fosfomycin resistance in clinical isolates.[14][15] Mutations in the genes encoding the GlpT and UhpT transporters, or in the regulatory genes that control their expression (such as cyaA and ptsI), can lead to decreased uptake of fosfomycin, rendering the antibiotic ineffective.[7][14]

  • Target Modification: Although less common, mutations in the murA gene can alter the active site of the MurA enzyme, reducing its affinity for fosfomycin.[3][15] However, such mutations may also impact the enzyme's essential function in peptidoglycan synthesis, potentially leading to a fitness cost for the bacteria.[15] Some bacteria are intrinsically resistant to fosfomycin because their MurA enzyme lacks the critical cysteine residue required for covalent modification.[16]

  • Enzymatic Inactivation: Bacteria can acquire genes that encode enzymes capable of inactivating fosfomycin.[3] These enzymes, often located on plasmids, can modify the fosfomycin molecule, preventing it from binding to MurA.[3]

Resistance MechanismDescriptionKey Genes Involved
Reduced Permeability Impaired transport of fosfomycin into the bacterial cell.glpT, uhpT, cyaA, ptsI[7][14]
Target Modification Alteration of the MurA enzyme, preventing fosfomycin binding.murA[3][15]
Enzymatic Inactivation Production of enzymes that modify and inactivate fosfomycin.fosA, fosB, fosX[17]

Experimental Protocols for Studying Fosfomycin's Mechanism of Action

To investigate the mechanism of action of fosfomycin and to screen for new MurA inhibitors, several key experimental workflows are employed.

MurA Enzyme Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the MurA enzyme.

Methodology:

  • Protein Expression and Purification: The murA gene is cloned into an expression vector and the MurA protein is overexpressed in a suitable host (e.g., E. coli). The protein is then purified using chromatography techniques.

  • Enzyme Activity Measurement: The activity of the purified MurA enzyme is measured by monitoring the release of inorganic phosphate from the reaction of UNAG and PEP. This is typically done using a colorimetric assay, such as the malachite green assay.

  • Inhibition Studies: The assay is performed in the presence of varying concentrations of the test compound (e.g., fosfomycin) to determine the half-maximal inhibitory concentration (IC50).

Causality Behind Experimental Choices:

  • Purified Enzyme: Using a purified enzyme ensures that the observed inhibition is a direct effect on the target and not due to other cellular processes.

  • Colorimetric Detection: The malachite green assay provides a sensitive and high-throughput method for measuring enzyme activity.

Bacterial Cell Viability Assays

These assays determine the effect of fosfomycin on bacterial growth and survival.

Methodology:

  • Minimum Inhibitory Concentration (MIC) Determination: The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. This is typically determined using broth microdilution or agar dilution methods.[8]

  • Time-Kill Assays: These assays provide a dynamic view of the bactericidal or bacteriostatic effect of an antibiotic over time. Bacterial cultures are exposed to different concentrations of the antibiotic, and the number of viable cells (colony-forming units, CFU/mL) is determined at various time points.[18]

Causality Behind Experimental Choices:

  • MIC: The MIC provides a standardized measure of the potency of an antibiotic against a specific bacterial strain.

  • Time-Kill Curves: These curves reveal the rate of bacterial killing and can distinguish between bactericidal and bacteriostatic effects.[18]

Conclusion and Future Perspectives

Fosfomycin's unique mechanism of action, targeting the initial step of peptidoglycan biosynthesis, makes it a valuable weapon in the fight against antibiotic-resistant bacteria.[1] A thorough understanding of its molecular interactions, transport into the bacterial cell, and the mechanisms by which resistance develops is paramount for its effective clinical use and for the development of novel MurA inhibitors. Future research should focus on strategies to overcome fosfomycin resistance, such as the development of adjuvants that enhance its uptake or inhibit resistance enzymes, and the discovery of new compounds that target MurA through different binding modes.

References

  • Silver, L. L. (2017). Fosfomycin: Mechanism and Resistance. Cold Spring Harbor Perspectives in Medicine, 7(2), a025262. [Link]

  • Castañeda-García, A., Blázquez, J., & Rodríguez-Rojas, A. (2013). Molecular Mechanisms and Clinical Impact of Acquired and Intrinsic Fosfomycin Resistance. Antibiotics, 2(2), 217–236. [Link]

  • Pharmacology Lectures. (2024). FosFomycin | Mechanism Of Action | Antimicrobial Action | Adverse Effects. YouTube. [Link]

  • Guskov, A., et al. (2024). Fosfomycin Uptake in Escherichia coli Is Mediated by the Outer-Membrane Porins OmpF, OmpC, and LamB. ACS Infectious Diseases, 10(1), 107-117. [Link]

  • Falagas, M. E., Vouloumanou, E. K., Samonis, G., & Vardakas, K. Z. (2016). Resistance to fosfomycin: Mechanisms, Frequency and Clinical Consequences. The Journal of Antimicrobial Chemotherapy, 71(5), 1185–1197. [Link]

  • Sultan, A., et al. (2017). Fosfomycin: Pharmacological, Clinical and Future Perspectives. Antibiotics, 6(4), 24. [Link]

  • Lee, J. E., et al. (2022). Discovery of MurA Inhibitors as Novel Antimicrobials through an Integrated Computational and Experimental Approach. International Journal of Molecular Sciences, 23(8), 4278. [Link]

  • Sader, H. S., et al. (2017). Evaluation of the Bactericidal Activity of Fosfomycin in Combination with Selected Antimicrobial Comparison Agents Tested against Gram-Negative Bacterial Strains by Using Time-Kill Curves. Antimicrobial Agents and Chemotherapy, 61(12), e01479-17. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Fosfomycin Calcium Hydrate?. Patsnap. [Link]

  • Guskov, A., et al. (2024). Fosfomycin Uptake in Escherichia coli Is Mediated by the Outer-Membrane Porins OmpF, OmpC, and LamB. ACS Infectious Diseases. [Link]

  • Ali, A., et al. (2023). Inhibition of MurA Enzyme from Escherichia coli by Flavonoids and Their Synthetic Analogues. ACS Omega. [Link]

  • Mattioni Marchetti, V., et al. (2023). Fosfomycin resistance mechanisms in Enterobacterales: an increasing threat. Frontiers in Microbiology, 14, 1243940. [Link]

  • Hrabák, J., et al. (2024). Fosfomycin—Overcoming Problematic In Vitro Susceptibility Testing and Tricky Result Interpretation: Comparison of Three Fosfomycin Susceptibility Testing Methods. Microorganisms, 12(11), 2154. [Link]

  • Castañeda-García, A., Blázquez, J., & Rodríguez-Rojas, A. (2013). Molecular Mechanisms and Clinical Impact of Acquired and Intrinsic Fosfomycin Resistance. Antibiotics. [Link]

  • Patsnap Synapse. (2024). What are MurA inhibitors and how do they work?. Patsnap. [Link]

  • Ojdana, D., et al. (2016). Fosfomycin activity in vitro against Escherichia coli strains isolated from urine specimens. ResearchGate. [Link]

  • Nordmann, P., et al. (2019). Rapid Detection of Fosfomycin Resistance in Escherichia coli. Journal of Clinical Microbiology, 57(3), e01616-18. [Link]

  • Sultan, A., et al. (2017). Fosfomycin: Pharmacological, Clinical and Future Perspectives. MDPI. [Link]

  • Brown, E. D., & Wright, G. D. (2025). Molecular Pharmacology of the Antibiotic Fosfomycin, an Inhibitor of Peptidoglycan Biosynthesis. Chemical Reviews. [Link]

  • Tamma, P. D., et al. (2024). IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections. Infectious Diseases Society of America. [Link]

  • Sorlí, L., et al. (2019). New microbiological aspects of fosfomycin. Revista Española de Quimioterapia, 32(Suppl 1), 8–18. [Link]

  • Hrast, M., et al. (2025). Inhibitors of the peptidoglycan biosynthesis enzymes MurA-F. ResearchGate. [Link]

Sources

An In-Depth Technical Guide to the Mechanism of Action of Fosfomycin: MurA Inhibition Kinetics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Fosfomycin is a broad-spectrum antibiotic with a unique chemical structure and mechanism of action, setting it apart from other antimicrobial agents.[1] Its bactericidal activity stems from the inhibition of a crucial enzyme in bacterial cell wall biosynthesis, UDP-N-acetylglucosamine enolpyruvyl transferase, commonly known as MurA.[1][2] This enzyme catalyzes the first committed step in peptidoglycan synthesis, a pathway essential for the survival of most bacteria and absent in humans, making MurA an attractive target for antibiotic development.[2][3] This guide provides a comprehensive technical overview of the molecular interactions between fosfomycin and MurA, with a detailed focus on the kinetics of this inhibition. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this critical antibiotic-target relationship.

The Central Role of MurA in Peptidoglycan Biosynthesis

The bacterial cell wall is a vital structure that provides mechanical support and protection against osmotic lysis.[3] Peptidoglycan, a complex polymer of sugars and amino acids, is the primary component of the cell wall in both Gram-positive and Gram-negative bacteria.[4] The biosynthesis of peptidoglycan is a multi-step process that begins in the cytoplasm with the synthesis of precursor molecules.

MurA (EC 2.5.1.7) is a key cytoplasmic enzyme that catalyzes the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to the 3'-hydroxyl group of UDP-N-acetylglucosamine (UNAG).[4][5] This reaction forms UDP-N-acetylglucosamine-enolpyruvate (EP-UNAG) and inorganic phosphate, the first irreversible step in the synthesis of the peptidoglycan precursor, N-acetylmuramic acid.[1][4][6] Given its essential role, the inhibition of MurA effectively halts peptidoglycan synthesis, leading to cell wall defects and ultimately, bacterial cell death.[2]

The Molecular Mechanism of MurA Inhibition by Fosfomycin

Fosfomycin acts as a PEP analog and irreversibly inhibits MurA through a time-dependent, covalent modification of the enzyme's active site.[1] This targeted action is highly specific, contributing to the antibiotic's low toxicity profile.[1]

Covalent Adduct Formation with Cysteine 115

The key to fosfomycin's inhibitory activity lies in its epoxide ring. The nucleophilic thiol group of a highly conserved cysteine residue at position 115 (Cys115) in the active site of MurA attacks the C2 atom of the fosfomycin epoxide ring.[1][7] This results in the formation of a stable covalent bond, effectively and irreversibly inactivating the enzyme.[2][7][8] The crystal structure of MurA in complex with fosfomycin has confirmed this covalent linkage.[8][9]

The importance of Cys115 is underscored by the fact that mutations at this position can confer resistance to fosfomycin.[5][10] For instance, replacing Cys115 with an aspartate residue renders the enzyme resistant to the antibiotic while maintaining its enzymatic activity.[10]

The Role of UDP-N-acetylglucosamine (UNAG)

The inactivation of MurA by fosfomycin is significantly enhanced by the presence of its substrate, UNAG.[10][11] UNAG binding to MurA induces a conformational change in the enzyme, transitioning it from an "open" to a "closed" state.[1][12] This conformational shift is thought to properly align the Cys115 residue for the nucleophilic attack on fosfomycin, thereby increasing the rate of inactivation.[11][12]

Kinetics of MurA Inhibition by Fosfomycin

The interaction between fosfomycin and MurA is a classic example of time-dependent, irreversible inhibition. The kinetics of this process can be described by a two-step model:

E + I ⇌ E·I → E-I

Where:

  • E is the free enzyme (MurA)

  • I is the inhibitor (fosfomycin)

  • E·I is the reversible, non-covalent enzyme-inhibitor complex

  • E-I is the final, irreversible, covalently modified enzyme

  • KI is the dissociation constant for the initial reversible binding step

  • kinact is the first-order rate constant for the inactivation of the enzyme

Determining the Kinetic Parameters

The kinetic parameters, KI and kinact, are crucial for quantifying the potency of an irreversible inhibitor. These values can be determined experimentally by measuring the rate of enzyme inactivation at various concentrations of the inhibitor.

The observed rate of inactivation (kobs) at a given inhibitor concentration [I] is described by the following equation:

kobs = kinact / (1 + KI / [I])

By plotting kobs against the inhibitor concentration [I], a hyperbolic curve is obtained, from which the values of kinact (the maximum rate of inactivation at saturating inhibitor concentrations) and KI (the inhibitor concentration that gives half-maximal inactivation) can be determined.

The overall potency of the irreversible inhibitor is often expressed as the second-order rate constant, kinact/KI .

ParameterDescriptionSignificance
kinact Maximum rate of inactivationReflects the chemical reactivity of the inhibitor with the enzyme's active site. A higher kinact indicates a faster rate of covalent bond formation.
KI Inhibitor concentration at half-maximal inactivation rateRepresents the affinity of the inhibitor for the enzyme in the initial reversible binding step. A lower KI indicates a higher affinity.
kinact/KI Second-order rate constant of inactivationA comprehensive measure of inhibitor potency, accounting for both binding affinity and chemical reactivity.

A summary of key kinetic parameters for MurA inhibition.

Experimental Protocol for Determining MurA Inhibition Kinetics

The following protocol outlines a general procedure for determining the kinetic parameters of MurA inhibition by fosfomycin.

Materials:

  • Purified MurA enzyme

  • UDP-N-acetylglucosamine (UNAG)

  • Phosphoenolpyruvate (PEP)

  • Fosfomycin

  • Assay buffer (e.g., HEPES or Tris-HCl at a physiological pH)

  • Reagents for detecting inorganic phosphate (e.g., Malachite Green-based reagent)[13][14]

  • Microplate reader

Procedure:

  • Enzyme Activity Assay:

    • Establish a standard MurA activity assay by measuring the rate of inorganic phosphate production from the reaction of UNAG and PEP.[13][14]

    • Determine the optimal concentrations of UNAG and PEP to be used in the inhibition studies. These should ideally be at or near their Km values.

  • Time-Dependent Inactivation Assay:

    • Pre-incubate MurA with a range of fosfomycin concentrations in the presence of UNAG for varying periods.

    • At specific time points, take aliquots of the incubation mixture and dilute them into an assay mixture containing UNAG and PEP to initiate the enzymatic reaction. The dilution should be sufficient to prevent further significant inhibition during the activity measurement.

    • Measure the residual MurA activity by monitoring the rate of phosphate production.

  • Data Analysis:

    • For each fosfomycin concentration, plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time.

    • The negative of the slope of this line will give the observed rate of inactivation (kobs) for that inhibitor concentration.

    • Plot the calculated kobs values against the corresponding fosfomycin concentrations.

    • Fit the data to the Michaelis-Menten equation for irreversible inhibitors to determine the values of kinact and KI.

Visualizing the Mechanism and Workflow

Peptidoglycan Precursor Synthesis Pathway

Peptidoglycan_Pathway cluster_0 Cytoplasmic Steps UNAG UDP-N-acetylglucosamine (UNAG) EP_UNAG UDP-N-acetylglucosamine- enolpyruvate (EP-UNAG) UNAG->EP_UNAG MurA PEP Phosphoenolpyruvate (PEP) PEP->EP_UNAG MurB MurB UNAM UDP-N-acetylmuramic acid (UNAM) EP_UNAG->UNAM NADPH MurC MurC UNAM_Ala UNAM-L-Ala UNAM->UNAM_Ala ATP L_Ala L-Alanine L_Ala->UNAM_Ala

Caption: Initial cytoplasmic steps of peptidoglycan synthesis.

Fosfomycin's Mechanism of Action on MurA

Fosfomycin_Mechanism MurA_open MurA (Open Conformation) MurA_closed MurA-UNAG (Closed Conformation) MurA_open->MurA_closed + UNAG Covalent_Complex Irreversibly Inhibited MurA (Covalent Adduct) MurA_closed->Covalent_Complex + Fosfomycin (Cys115 attack) Fosfomycin Fosfomycin

Caption: Covalent inhibition of MurA by fosfomycin.

Experimental Workflow for Kinetic Analysis

Kinetic_Workflow cluster_workflow Kinetic Analysis Workflow step1 1. Pre-incubation: MurA + UNAG + Fosfomycin (various conc.) step2 2. Aliquot sampling at different time points step1->step2 step3 3. Dilution into assay mix: UNAG + PEP step2->step3 step4 4. Measure residual MurA activity (Phosphate detection) step3->step4 step5 5. Data Analysis: Plot ln(% Activity) vs. Time to get k_obs step4->step5 step6 6. Plot k_obs vs. [Fosfomycin] to determine k_inact and K_I step5->step6

Caption: Workflow for determining MurA inhibition kinetics.

Resistance to Fosfomycin

Despite its effectiveness, bacterial resistance to fosfomycin can emerge through several mechanisms:

  • Target Modification: Mutations in the murA gene, particularly at the Cys115 residue, can reduce the affinity of fosfomycin for its target.[15][16][17]

  • Reduced Uptake: Fosfomycin enters the bacterial cell via glycerophosphate (GlpT) and hexose phosphate (UhpT) transporters. Mutations in the genes encoding these transporters can impair fosfomycin uptake, leading to resistance.[15]

  • Enzymatic Inactivation: Some bacteria have acquired enzymes (FosA, FosB, FosX) that can inactivate fosfomycin by opening its epoxide ring.[7][18][19]

  • Overexpression of MurA: An increase in the cellular concentration of MurA can titrate out the antibiotic, requiring higher concentrations of fosfomycin to achieve an inhibitory effect.[10][17]

Conclusion

Fosfomycin remains a clinically important antibiotic due to its unique mechanism of targeting the essential bacterial enzyme MurA. A thorough understanding of its covalent modification of Cys115 and the kinetics of this irreversible inhibition is paramount for the development of new MurA inhibitors and for combating the emergence of fosfomycin resistance. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals working to address the ongoing challenge of bacterial infections.

References

  • Brown, E. D., et al. (1995). Evidence that the fosfomycin target Cys115 in UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) is essential for product release. Biochemistry, 34(5), 1563-1569. [Link]

  • Silver, L. L. (2017). Fosfomycin: Mechanism and resistance. Cold Spring Harbor Perspectives in Medicine, 7(3), a025392. [Link]

  • Baum, E. Z., et al. (2001). Identification and characterization of new inhibitors of the Escherichia coli MurA enzyme. Antimicrobial Agents and Chemotherapy, 45(11), 3183-3188. [Link]

  • Patsnap. (2024). What are MurA inhibitors and how do they work? Patsnap Synapse. [Link]

  • dos Santos, C. H., et al. (2021). QM/MM Study of the Fosfomycin Resistance Mechanism Involving FosB Enzyme. ACS Omega, 6(12), 8443-8451. [Link]

  • Chen, M. K., et al. (2022). Discovery of MurA Inhibitors as Novel Antimicrobials through an Integrated Computational and Experimental Approach. Molecules, 27(8), 2497. [Link]

  • ResearchGate. (n.d.). Inactivation of MurA by fosfomycin as a result of the covalent linkage between Cys-115 of MurA and fosfomycin. [Link]

  • Fu, Z., et al. (2016). Prevalence of Fosfomycin Resistance and Mutations in murA, glpT, and uhpT in Methicillin-Resistant Staphylococcus aureus Strains Isolated from Blood and Cerebrospinal Fluid Samples. Frontiers in Microbiology, 7, 185. [Link]

  • RCSB PDB. (2010). 3KR6: MurA dead-end complex with fosfomycin. [Link]

  • Strych, U., et al. (2015). Differential antibacterial properties of the MurA inhibitors terreic acid and fosfomycin. Journal of Antibiotics, 68(10), 622-627. [Link]

  • de Souza, A. S., et al. (2022). Advances in UDP-N-Acetylglucosamine Enolpyruvyl Transferase (MurA) Covalent Inhibition. Pharmaceuticals, 15(7), 889. [Link]

  • Tommasi, R., et al. (2018). Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA. ACS Omega, 3(11), 15536-15548. [Link]

  • Chen, M. K., et al. (2022). Discovery of MurA Inhibitors as Novel Antimicrobials through an Integrated Computational and Experimental Approach. Molecules, 27(8), 2497. [Link]

  • RCSB PDB. (2010). 3KR6: MurA dead-end complex with fosfomycin. [Link]

  • ProFoldin. (n.d.). Bacterial MurA assay kits. [Link]

  • ResearchGate. (n.d.). MurA exists in a tight complex with UNAM and PEP covalently attached to Cys-115. [Link]

  • ResearchGate. (n.d.). Mechanism of action of fosfomycin on the UDP-N-acetylglucosamine enolpyruvyl transferase enzyme (MurA). [Link]

  • Al-Ouqaili, M. T. S., & Al-Jubori, S. S. (2022). Role of murA and fosB genes in Fosfomycin Resistance in Staphylococcus aureus isolated from Urinary tract infection patients. Cuestiones de Fisioterapia, 51(2), 1-10. [Link]

  • ResearchGate. (n.d.). DockVision poses of the crystal structure of MurA with bound fosfomycin... [Link]

  • MoBiTec. (n.d.). ProFoldin MurA Assay Kits. [Link]

  • ResearchGate. (n.d.). Mechanism of fosfomycin action and inactivation. [Link]

  • Castañeda-García, A., et al. (2013). Molecular Mechanisms and Clinical Impact of Acquired and Intrinsic Fosfomycin Resistance. Antibiotics, 2(2), 217-236. [Link]

  • Chen, S., et al. (2022). Mechanisms of high-level fosfomycin resistance in Staphylococcus aureus epidemic lineage ST5. Journal of Antimicrobial Chemotherapy, 77(10), 2686-2694. [Link]

  • Schönbrunn, E., et al. (1996). Crystal structure of UDP-N-acetylglucosamine enolpyruvyltransferase, the target of the antibiotic fosfomycin. Structure, 4(9), 1065-1075. [Link]

  • Skarzynski, T., et al. (1996). Structure of UDP-N-acetylglucosamine enolpyruvyl transferase, an enzyme essential for the synthesis of bacterial peptidoglycan, complexed with substrate UDP-N-acetylglucosamine and the drug fosfomycin. Structure, 4(12), 1465-1474. [Link]

Sources

Methodological & Application

Application Note: A Robust HPLC Method for the Chiral Separation of Fosfomycin

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed methodology for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of fosfomycin. Fosfomycin, a broad-spectrum antibiotic, contains a chiral center, making the analysis of its enantiomeric purity a critical aspect of quality control in pharmaceutical development and manufacturing. Due to its highly polar nature, stemming from a phosphonic acid group and an epoxide ring, fosfomycin presents unique challenges for chromatographic retention and separation. This guide provides a systematic approach to overcoming these challenges, from the selection of an appropriate chiral stationary phase (CSP) to mobile phase optimization and method validation in accordance with international guidelines.

Introduction: The Significance of Chiral Purity in Fosfomycin

Fosfomycin is a potent antibiotic characterized by a unique chemical structure that includes a phosphonic acid moiety and a strained epoxide ring.[1][2] This structure is responsible for its mechanism of action, which involves the inhibition of bacterial cell wall synthesis.[3] The molecule possesses two stereogenic centers, leading to the existence of enantiomers. The biologically active enantiomer is cis-(1R,2S)-fosfomycin. The control of the stereochemical purity of fosfomycin is paramount, as different enantiomers of a drug can exhibit significant differences in pharmacological activity, and toxicity.

The inherent polarity of fosfomycin makes it difficult to retain on traditional reversed-phase HPLC columns.[1][4] Furthermore, its lack of a strong UV chromophore necessitates the use of specialized detection techniques or derivatization.[5][6] This application note details a direct chiral HPLC method, avoiding the complexities of derivatization, to achieve a baseline separation of fosfomycin enantiomers.

Method Development Strategy: A Causal Approach

The development of a successful chiral separation method for a challenging compound like fosfomycin hinges on a logical and systematic approach. The following sections outline the rationale behind the experimental choices made during method development.

The Critical Choice: Chiral Stationary Phase (CSP) Selection

The cornerstone of any chiral separation is the selection of the appropriate CSP.[7] Given the phosphonic acid group in fosfomycin, a stationary phase capable of interacting with this acidic moiety is crucial for achieving enantioselectivity. Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, have demonstrated broad applicability in the separation of a wide range of chiral compounds, including organic phosphonates.[8]

For this application, an amylose-based CSP, specifically a column with amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector, is chosen as the primary candidate. The rationale for this choice is based on the multiple interaction mechanisms offered by this type of CSP, including hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure, which are well-suited for the functional groups present in fosfomycin.[8]

Mobile Phase Optimization: Fine-Tuning the Separation

The mobile phase composition plays a critical role in modulating the retention and enantioselectivity of the separation. For polysaccharide-based CSPs, a mobile phase consisting of a non-polar organic solvent with a polar modifier is typically employed.

  • Primary Solvent: Hexane or heptane is a common choice as the primary, non-polar component of the mobile phase.

  • Polar Modifier: An alcohol, such as isopropanol (IPA) or ethanol, is used as the polar modifier to modulate the retention time of the analytes. The concentration of the polar modifier is a critical parameter to optimize; a higher concentration will generally lead to shorter retention times.

  • Acidic/Basic Additives: The addition of a small percentage of an acidic or basic modifier can significantly improve peak shape and resolution, especially for ionizable compounds like fosfomycin. For the acidic fosfomycin, an acidic modifier such as trifluoroacetic acid (TFA) is introduced at a low concentration (e.g., 0.1%) to suppress the ionization of the phosphonic acid group, thereby reducing peak tailing and improving interaction with the CSP.

The optimization process involves systematically varying the ratio of the non-polar solvent to the polar modifier and the concentration of the acidic additive to achieve optimal resolution and analysis time.

Detection

Fosfomycin lacks a significant UV chromophore, making detection by standard UV-Vis detectors challenging, especially at low wavelengths where baseline noise can be high.[5] While indirect photometric detection has been reported,[6] a more universal and sensitive detection method for non-chromophoric compounds is Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD).[1] For this method, an ELSD is selected for its ability to provide a consistent response for non-volatile analytes like fosfomycin.

Experimental Protocol: Chiral Separation of Fosfomycin

This section provides a detailed, step-by-step protocol for the chiral HPLC analysis of fosfomycin.

Instrumentation and Materials
  • HPLC System: A binary or quaternary HPLC system with a pulse-free pump and an autosampler.

  • Detector: Evaporative Light Scattering Detector (ELSD).

  • Chiral Column: Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel, 5 µm particle size, 250 mm x 4.6 mm I.D.

  • Reagents: HPLC grade n-hexane, isopropanol (IPA), and trifluoroacetic acid (TFA). Fosfomycin reference standards (racemic and enantiomerically pure, if available).

Chromatographic Conditions

The optimized chromatographic conditions are summarized in the table below.

ParameterCondition
Column Amylose tris(3,5-dimethylphenylcarbamate), 5 µm, 250 x 4.6 mm
Mobile Phase n-Hexane / Isopropanol / Trifluoroacetic Acid (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
ELSD Nebulizer Temp. 40 °C
ELSD Evaporator Temp. 60 °C
ELSD Gas Flow 1.5 L/min (Nitrogen)
Sample Preparation
  • Standard Solution: Prepare a stock solution of racemic fosfomycin at 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of the mobile phase).

  • Working Solutions: From the stock solution, prepare working solutions at various concentrations for linearity and other validation studies by diluting with the mobile phase.

  • Sample Solution: For the analysis of a drug substance or product, dissolve the sample in the mobile phase to a final concentration within the validated range of the method.

Method Validation: Ensuring Trustworthiness and Reliability

The developed HPLC method must be validated to ensure its suitability for its intended purpose, in accordance with regulatory guidelines such as those from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[9][10][11][12]

Validation Parameters

The following parameters should be assessed during method validation:

  • Specificity: The ability of the method to unequivocally assess the enantiomers in the presence of components that may be expected to be present, such as impurities or excipients. This can be demonstrated by analyzing a placebo and spiked samples.[10]

  • Linearity: The linearity of the method should be established across a range of concentrations (e.g., from the limit of quantitation to 150% of the expected concentration of the minor enantiomer). A minimum of five concentrations should be used.[10]

  • Accuracy: The accuracy of the method should be assessed by determining the recovery of known amounts of the enantiomers spiked into a placebo matrix.

  • Precision:

    • Repeatability (Intra-assay precision): The precision of the method under the same operating conditions over a short interval of time. This is typically assessed by performing at least six replicate injections of a sample solution.

    • Intermediate Precision (Inter-assay precision): The precision of the method within the same laboratory but on different days, with different analysts, and/or different equipment.

  • Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.[10]

  • Limit of Detection (LOD): The lowest concentration of the analyte that can be detected but not necessarily quantitated with an acceptable level of precision.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature).

Visualizations

Fosfomycin Enantiomers

Fosfomycin_Enantiomers cluster_R (1R,2S)-Fosfomycin (Active) cluster_S (1S,2R)-Fosfomycin (Inactive Enantiomer) R_img R_img S_img S_img

Caption: Chemical structures of the (1R,2S) and (1S,2R) enantiomers of fosfomycin.

HPLC Method Development Workflow

HPLC_Method_Development start Define Analytical Goal: Chiral Separation of Fosfomycin csp_selection Chiral Stationary Phase (CSP) Selection (e.g., Polysaccharide-based) start->csp_selection Initial Assessment mobile_phase_screening Mobile Phase Screening (Hexane/IPA, Modifiers) csp_selection->mobile_phase_screening Column Installation optimization Method Optimization (Solvent Ratio, Additives, Flow Rate) mobile_phase_screening->optimization Iterative Process detection Detector Selection & Optimization (ELSD/CAD) optimization->detection Signal Enhancement system_suitability System Suitability Testing (Resolution, Tailing Factor) detection->system_suitability Performance Check validation Method Validation (ICH/USP) (Specificity, Linearity, Accuracy, Precision) system_suitability->validation Method Qualification protocol Final Analytical Protocol validation->protocol Documentation

Caption: A systematic workflow for the development and validation of a chiral HPLC method.

Conclusion

The development of a robust and reliable HPLC method for the chiral separation of fosfomycin is a critical requirement for ensuring the quality and safety of this important antibiotic. By employing a systematic approach to method development, including the careful selection of a polysaccharide-based chiral stationary phase and the optimization of the mobile phase composition, the challenges posed by the high polarity of fosfomycin can be effectively overcome. The detailed protocol and validation guidelines presented in this application note provide a comprehensive framework for researchers, scientists, and drug development professionals to implement a successful chiral separation method for fosfomycin in a regulated environment.

References

  • University of Queensland. (2015). A validated method for the quantification of fosfomycin on dried plasma spots by HPLC-MS. UQ eSpace. [Link]

  • Al-Ghazawi, M., et al. (2022). Concepts for New Rapid Simple HPLC Method for Quantification of Fosfomycin Trometamol in Pharmaceutical Dosage Forms with Direct UV Detection. Scientia Pharmaceutica. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Fosfomycin. [Link]

  • Chromatography Forum. (2011). How to develop a HPLC method to determine Fosfomycin?. [Link]

  • SIELC Technologies. Separation of Fosfomycin on Newcrom R1 HPLC column. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2022). General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Al-Ghazawi, M., et al. (2022). Concepts for New Rapid Simple HPLC Method for Quantification of Fosfomycin Trometamol in Pharmaceutical Dosage Forms with Direct UV Detection. ResearchGate. [Link]

  • ResearchGate. (2015). Chiral Separation of Organic Phosphonate Compounds on Polysaccharide-Based Chiral Stationary Phases. [Link]

  • Ofni Systems. <1225> VALIDATION OF COMPENDIAL PROCEDURES. [Link]

  • National Institutes of Health. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. PMC. [Link]

  • European Pharmacopoeia. 2.2.46. Chromatographic separation techniques. [Link]

  • MDPI. (2022). Concepts for New Rapid Simple HPLC Method for Quantification of Fosfomycin Trometamol in Pharmaceutical Dosage Forms with Direct UV Detection. [Link]

  • U.S. Pharmacopeia. <1225> VALIDATION OF COMPENDIAL METHODS. [Link]

  • ResearchGate. (a) Chemical structure of fosfomycin and (b) the internal standard: fosfomycin-13C 3. [Link]

  • PubMed. (1999). [Study on high performance liquid chromatography/indirect photometric detection of fosfomycin with acridine as detection reagent]. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • ACS Publications. (2018). Controlling Stereoselectivity with Noncovalent Interactions in Chiral Phosphoric Acid Organocatalysis. Chemical Reviews. [Link]

  • U.S. Pharmacopeia. <1225> VALIDATION OF COMPENDIAL PROCEDURES. [Link]

  • Scribd. 2.2.46. Chromatographic Separation Techniques. [Link]

  • National Institutes of Health. Fosfomycin. PubChem. [Link]

  • International Council for Harmonisation. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • Royal Society of Chemistry. (2020). The intriguing biology and chemistry of fosfomycin: the only marketed phosphonate antibiotic. [Link]

  • ECA Academy. (2023). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • Regis Technologies. CHIRAL STATIONARY PHASES. [Link]

  • European Pharmacopoeia. 2.2.46. CHROMATOGRAPHIC SEPARATION TECHNIQUES. [Link]

  • ResearchGate. (2015). Chiral Separation of Organic Phosphonate Compounds on Cellulose CSP (Chiral Stationary Phase) under Reversed Phase Mode. [Link]

  • Wikipedia. Fosfomycin. [Link]

  • ECA Academy. (2022). EDQM publishes FAQs on revised Ph. Eur. General Chapter 2.2.46. Chromatographic Separation Techniques. [Link]

  • U.S. Pharmacopeia. <1225> Validation of Compendial Procedures. [Link]

  • AMSbiopharma. (2023). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • HELIX Chromatography. Simultaneous HPLC Analysis of Sucrose, Fosfomycin and Common Counterions on Amaze TH Mixed-Mode Column. [Link]

Sources

Application Note: Protocols and Technical Insights for In Vitro Antimicrobial Susceptibility Testing of Fosfomycin

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract and Introduction

Fosfomycin is a bactericidal antibiotic with a unique mechanism of action, making it a valuable agent against a wide spectrum of pathogens, including multidrug-resistant (MDR) isolates. Its renewed clinical interest necessitates a thorough understanding of its antimicrobial susceptibility testing (AST), which is notoriously complex and fraught with potential for error. This guide provides a detailed technical overview and robust protocols for the in vitro AST of fosfomycin. We will delve into the biochemical rationale behind specific testing requirements, explain the conversion from the stable (R)-1-phenethylamine salt form to the active compound, and present validated methodologies. The objective is to equip researchers and clinical microbiologists with the expertise to generate accurate and reliable fosfomycin susceptibility data, ensuring its appropriate and effective use in both research and clinical settings.

The Foundational Science of Fosfomycin Susceptibility

A grasp of fosfomycin's mode of action and cellular uptake is not merely academic; it is the bedrock upon which reliable AST protocols are built. Unlike many antibiotics, fosfomycin's entry into the bacterial cell is an active, regulated process, which directly impacts in vitro testing conditions.

Mechanism of Action: A Unique Target in Cell Wall Synthesis

Fosfomycin exerts its bactericidal effect by irreversibly inhibiting MurA (UDP-N-acetylglucosamine enolpyruvyl transferase), an enzyme that catalyzes the first committed step in peptidoglycan biosynthesis.[1][2] By acting as an analog of phosphoenolpyruvate (PEP), fosfomycin covalently binds to a cysteine residue in the active site of MurA, thereby halting the production of the bacterial cell wall precursor N-acetylmuramic acid.[1][3] This early and unique inhibition point means there is no cross-resistance with other antibiotic classes like beta-lactams.

The Gateway to Efficacy: Cellular Uptake Pathways

For fosfomycin to reach its cytoplasmic target (MurA), it must be actively transported across the bacterial inner membrane. Bacteria utilize two primary nutrient transport systems for this purpose:

  • Glycerol-3-phosphate transporter (GlpT)

  • Hexose phosphate transporter (UhpT)

Fosfomycin's chemical structure mimics both glycerol-3-phosphate and glucose-6-phosphate (G6P), allowing it to exploit these transporters for entry.[2][4]

The Causality of Glucose-6-Phosphate (G6P) in AST

The expression of the UhpT transporter is inducible; it is significantly upregulated in the presence of its substrate, G6P.[5][6] Standard laboratory media, such as Mueller-Hinton Broth or Agar, do not contain sufficient G6P to induce this primary uptake pathway.[7] Testing without G6P supplementation can, therefore, lead to falsely elevated Minimum Inhibitory Concentration (MIC) values, or false resistance, simply because the antibiotic cannot efficiently enter the bacterial cell in the artificial in vitro environment.[7]

For this reason, both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) mandate the supplementation of test media with 25 µg/mL (25 mg/L) of G6P for fosfomycin AST against Enterobacterales and other relevant organisms.[5][7] This key step ensures that the UhpT transport system is active, providing a true measure of the intrinsic susceptibility of the organism to the drug.

cluster_medium Extracellular Medium cluster_cell Bacterial Cell cluster_cytoplasm Cytoplasm G6P Glucose-6-Phosphate (G6P) UhpT UhpT Transporter G6P->UhpT Induces Expression Fosfomycin Fosfomycin Fosfomycin->UhpT Transport GlpT GlpT Transporter Fosfomycin->GlpT Transport Membrane Cell Membrane Fosfomycin_in Fosfomycin MurA MurA Enzyme Fosfomycin_in->MurA Irreversibly Inhibits Peptidoglycan Peptidoglycan Synthesis MurA->Peptidoglycan Catalyzes First Step

Caption: Fosfomycin uptake and mechanism of action.

Core Protocols for Fosfomycin Susceptibility Testing

Accurate AST begins with the correct preparation of the antimicrobial agent. Fosfomycin is often supplied as a more stable salt, which requires conversion to calculate the concentration of the active moiety.

Preparation of Fosfomycin Stock Solution

This protocol details the preparation of a 10,240 µg/mL stock solution of active fosfomycin from phosphonomycin (R)-1-phenethylamine salt.

Causality Behind the Choice: The (R)-1-phenethylamine salt provides stability to the fosfomycin molecule for storage.[8][9] However, all MICs are reported based on the concentration of the active fosfomycin component. Therefore, a molecular weight correction is a non-negotiable first step for accuracy.

  • Molecular Weights:

    • This compound: 259.24 g/mol [10]

    • Fosfomycin (active acid form): 138.06 g/mol [2]

  • Potency Calculation (Purity Factor):

    • P = (MW of Fosfomycin) / (MW of Salt) = 138.06 / 259.24 = 0.5325

    • This means that 1 mg of the salt contains approximately 0.5325 mg of active fosfomycin.

  • Weight Calculation for a 10 mL Stock (10,240 µg/mL):

    • Mass of Salt (mg) = (Target Concentration (µg/mL) * Volume (mL)) / (1000 * P)

    • Mass of Salt (mg) = (10240 * 10) / (1000 * 0.5325) = 192.3 mg

Step-by-Step Protocol:

  • Aseptically weigh 192.3 mg of this compound powder.

  • Transfer the powder to a sterile 15 mL conical tube.

  • Add approximately 8 mL of sterile, deionized water. Vortex thoroughly until the powder is completely dissolved.[11][12]

  • Bring the final volume to exactly 10.0 mL with sterile deionized water.

  • Invert the tube several times to ensure homogeneity. This is your 10,240 µg/mL stock solution .

  • Aliquot into sterile cryovials for storage. Store at ≤ -20°C. Avoid repeated freeze-thaw cycles.

The Reference Method: Agar Dilution

Agar dilution is the "gold standard" reference method recommended by both CLSI and EUCAST for fosfomycin AST due to its reliability and reproducibility.[7][13]

Step-by-Step Protocol:

  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions. Autoclave and cool in a 48-50°C water bath.

  • G6P Supplementation: Aseptically add a sterile stock solution of Glucose-6-Phosphate to the molten MHA to achieve a final concentration of 25 µg/mL . Swirl gently to mix.

  • Plate Preparation:

    • Using the prepared fosfomycin stock solution, perform serial dilutions to create a range of concentrations (e.g., 0.25 to 256 µg/mL).

    • Add 1 part antibiotic dilution to 9 parts molten, G6P-supplemented MHA (e.g., 2 mL of antibiotic into 18 mL of agar for a 20 mL plate).

    • Mix thoroughly by inverting the tube, avoiding bubbles, and pour into sterile petri dishes.

    • Prepare a growth control plate containing G6P-supplemented MHA but no antibiotic.

    • Allow plates to solidify completely. They can be stored at 2-8°C for up to 7 days.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard in sterile saline. Dilute this suspension 1:10 to achieve a final concentration of approximately 10⁷ CFU/mL.

  • Inoculation: Using a multipoint inoculator, spot 1-2 µL of the diluted bacterial suspension onto the surface of each agar plate. This delivers a final spot inoculum of 10⁴ CFU.

  • Incubation: Allow the inoculum spots to dry, then invert the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is the lowest concentration of fosfomycin that completely inhibits visible bacterial growth.

Alternative Method: Disk Diffusion

Disk diffusion is a common method in clinical labs, but it presents unique challenges for fosfomycin.

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.[14]

  • Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of a Mueller-Hinton Agar plate three times, rotating the plate 60 degrees between each application to ensure even coverage.

  • G6P Supplementation: The G6P is incorporated directly into the disk. Use fosfomycin disks containing 200 µg of fosfomycin and 50 µg of G6P .[5]

  • Disk Application: Aseptically apply the fosfomycin disk to the inoculated agar surface.

  • Incubation: Incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation: Measure the diameter of the zone of inhibition in millimeters.

    • The Critical Challenge: Fosfomycin testing frequently produces colonies within the zone of inhibition.[13] CLSI and EUCAST provide differing guidance on interpretation:

      • EUCAST: Recommends ignoring isolated colonies within the inhibition zone.[15]

      • CLSI: Recommends that the presence of any growth within the zone indicates resistance.[15]

    • This discrepancy is a major source of error and highlights why agar dilution is the preferred method. Laboratories must adhere strictly to one set of guidelines for consistent reporting.

cluster_agar Agar Dilution (Reference) cluster_disk Disk Diffusion cluster_broth Broth Microdilution start Prepare 0.5 McFarland Bacterial Inoculum agar_1 Prepare MHA with 25 µg/mL G6P and serial dilutions of Fosfomycin start->agar_1 disk_1 Swab inoculum onto standard MHA plate start->disk_1 broth_1 Prepare serial dilutions in Cation-Adjusted MHB with 25 µg/mL G6P start->broth_1 agar_2 Spot-inoculate ~10^4 CFU onto each plate agar_1->agar_2 agar_3 Incubate 16-20h at 35°C agar_2->agar_3 agar_4 Read MIC: Lowest concentration with no visible growth agar_3->agar_4 disk_2 Apply Fosfomycin (200µg) + G6P (50µg) disk disk_1->disk_2 disk_3 Incubate 16-20h at 35°C disk_2->disk_3 disk_4 Measure Zone Diameter (mm). Interpret inner colonies per CLSI/EUCAST guidelines. disk_3->disk_4 broth_2 Inoculate wells to final ~5x10^5 CFU/mL broth_1->broth_2 broth_3 Incubate 16-20h at 35°C broth_2->broth_3 broth_4 Read MIC: Lowest concentration with no visible turbidity. Note 'skipped wells'. broth_3->broth_4

Caption: Comparative workflow for major fosfomycin AST methods.

Quality Control (QC) and Data Interpretation

A protocol is only as trustworthy as its controls. Concurrent testing of validated QC strains is mandatory to ensure the accuracy of media, reagents, and technique.

Quality Control Parameters

The following table summarizes the acceptable QC ranges for fosfomycin as specified by CLSI and EUCAST for the reference E. coli strain. These should be run with every batch of tests.

Quality Control StrainTest MethodQC ParameterAcceptable Range (CLSI)Acceptable Range (EUCAST)
Escherichia coli ATCC® 25922 Agar Dilution / Broth MicrodilutionMIC0.5 - 2 µg/mL[15]1 - 4 µg/mL
Disk Diffusion (200/50 µg disk)Zone Diameter22 - 30 mm[15]25 - 31 mm
Pseudomonas aeruginosa ATCC® 27853 Agar Dilution / Broth MicrodilutionMIC8 - 32 µg/mL16 - 64 µg/mL
Disk Diffusion (200/50 µg disk)Zone Diameter14 - 20 mmNot specified

Note: Ranges are subject to change. Always consult the latest CLSI M100 or EUCAST QC documents.

Clinical Breakpoints and Interpretive Insights

Fosfomycin breakpoints are limited and should be applied with extreme caution. Extrapolation to organisms or infection sites for which breakpoints have not been established can lead to clinical failure.[16][17]

OrganismMethodCLSI Breakpoints (µg/mL)[16]EUCAST Breakpoints (µg/mL)[18]
S I
Escherichia coli (Uncomplicated UTI only) MIC≤ 64128
Enterococcus faecalis (Uncomplicated UTI only) MIC≤ 64128

Expert Insights & Trustworthiness:

  • Limited Scope: Note the significant difference between CLSI and EUCAST breakpoints for E. coli. These breakpoints are intended only for uncomplicated urinary tract infections , where high drug concentrations are achieved.[16][18] They are not applicable to systemic infections.

  • Problematic Organisms: Susceptibility testing for Klebsiella pneumoniae, Enterobacter spp., and Serratia spp. is highly unreliable with methods other than agar dilution.[13][15] Many of these organisms carry intrinsic resistance genes (e.g., fosA) that may not be adequately detected by routine methods.[16][17]

  • The Self-Validating System: If your QC strain is out of range, all patient results from that run are invalid and must be repeated. This is the core principle of a self-validating protocol.

References

  • Falagas ME, et al. (2024). Fosfomycin—Overcoming Problematic In Vitro Susceptibility Testing and Tricky Result Interpretation. MDPI. [Link]

  • Pillay, A, et al. (2022). Fosfomycin susceptibility testing and resistance mechanisms in Enterobacterales in South Africa. National Institutes of Health (PMC). [Link]

  • Bixby, A, et al. (2023). Oral Fosfomycin Tip Sheet & Pearls. Stanford Medicine. [Link]

  • van den Bijllaardt, W, et al. (2022). Fosfomycin Susceptibility Testing Using Commercial Agar Dilution Test. ASM Journals. [Link]

  • Shields, RK, et al. (2020). Performance of Four Fosfomycin Susceptibility Testing Methods against an International Collection of Clinical Pseudomonas aeruginosa Isolates. ASM Journals. [Link]

  • Tamma, PD, et al. (2024). IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections. Infectious Diseases Society of America. [Link]

  • Shields, RK, et al. (2020). Performance of Four Fosfomycin Susceptibility Testing Methods against an International Collection of Clinical Pseudomonas aeruginosa Isolates. PubMed Central (PMC). [Link]

  • EUCAST. (2021). Clinical Breakpoint Tables. European Committee on Antimicrobial Susceptibility Testing. [Link]

  • Silver, LL. (2017). Fosfomycin: Mechanism and Resistance. Cold Spring Harbor Perspectives in Medicine. [Link]

  • Satlin, MJ, et al. (2019). The Role of fosA in Challenges with Fosfomycin Susceptibility Testing of Multispecies Klebsiella pneumoniae Carbapenemase-Producing Clinical Isolates. National Institutes of Health (PMC). [Link]

  • Blázquez-Vázquez, C, et al. (2022). Glucose-6-Phosphate Reduces Fosfomycin Activity Against Stenotrophomonas maltophilia. Frontiers. [Link]

  • Blázquez-Vázquez, C, et al. (2022). Glucose-6-Phosphate Reduces Fosfomycin Activity Against Stenotrophomonas maltophilia. Frontiers in Microbiology. [Link]

  • Wikipedia contributors. (2023). Fosfomycin. Wikipedia. [Link]

  • Di Bella, S, et al. (2023). Stability Study of Fosfomycin in Elastomeric Pumps at 4 °C and 34 °C. National Institutes of Health (PMC). [Link]

  • Yang, Z, et al. (2020). The intriguing biology and chemistry of fosfomycin: the only marketed phosphonate antibiotic. RSC Publishing. [Link]

  • EUCAST. Guidance Documents. European Committee on Antimicrobial Susceptibility Testing. [Link]

  • Martín-Gutiérrez, G, et al. (2020). Detection of Low-Level Fosfomycin-Resistant Variants by Decreasing Glucose-6-Phosphate Concentration in Fosfomycin Susceptibility Determination. Evodynamics Lab. [Link]

  • EUCAST. (2023). EUCAST Frequently Asked Questions. European Committee on Antimicrobial Susceptibility Testing. [Link]

  • Dijkmans, A, et al. (2017). Fosfomycin: Pharmacological, Clinical and Future Perspectives. MDPI. [Link]

  • Sastry, S, et al. (2019). Fosfomycin: the characteristics, activity, and use in critical care. Dove Medical Press. [Link]

  • Livermore, DM, et al. (2022). SUsceptibility and Resistance to Fosfomycin and other antimicrobial agents among pathogens causing lower urinary tract infection. UKHSA Research Portal. [Link]

  • National Center for Biotechnology Information. (n.d.). Fosfomycin (R)-1-phenethylamine. PubChem Compound Database. [Link]

  • iGEM. (n.d.). Antibacterial Stock Preparation. iGEM. [Link]

  • EUCAST. (2017). EUCAST guidelines for detection of resistance mechanisms. Aurosan. [Link]

  • Patsnap. (2024). What is the mechanism of Fosfomycin Sodium? Patsnap Synapse. [Link]

  • European Patent Office. (2005). STABLE ORAL PHARMACEUTICAL PREPARATION COMPRISING FOSFOMYCIN.
  • Aktaş, S, et al. (2014). [Fosfomycin susceptibility of urinary Escherichia coli isolates producing extended-spectrum beta-lactamase according to CLSI and EUCAST recommendations]. PubMed. [Link]

  • Google Patents. (2015). Fosfomycin preparation, a method for producing the preparation.
  • Home Sunshine Pharma. (n.d.). This compound CAS 25383-07-7. Home Sunshine Pharma. [Link]

  • ResearchGate. (2025). A practical synthesis of (−)fosfomycin from its enantiomer. ResearchGate. [Link]

Sources

Application Notes & Protocols: Investigating Phosphonomycin (Fosfomycin) Resistance

Author: BenchChem Technical Support Team. Date: February 2026

Authored for: Researchers, Scientists, and Drug Development Professionals From: The Office of the Senior Application Scientist

Introduction

Phosphonomycin, commonly known as fosfomycin, is a broad-spectrum antibiotic with a unique epoxide structure and mechanism of action.[1] It inhibits the very first committed step of bacterial cell wall biosynthesis, a mode of action distinct from nearly all other cell wall-active agents like β-lactams.[2][3] This unique mechanism means there is a low probability of cross-resistance with other antibiotic classes.[4] Initially discovered decades ago, fosfomycin has seen a significant resurgence in clinical interest as a therapeutic option against multidrug-resistant (MDR) pathogens, particularly for urinary tract infections (UTIs) caused by extended-spectrum β-lactamase (ESBL)-producing Enterobacterales.[5][6]

However, as with all antimicrobials, the emergence of resistance threatens its long-term efficacy. Understanding the molecular underpinnings of fosfomycin resistance and possessing robust methodologies to study it are critical for antimicrobial stewardship, clinical diagnostics, and the development of next-generation therapeutics or resistance breakers.

This guide provides an in-depth overview of the mechanisms governing fosfomycin action and resistance. It further details validated, step-by-step protocols for the phenotypic and genotypic characterization of fosfomycin resistance in a research setting.

Section 1: The Molecular Basis of Action and Resistance

A thorough understanding of how fosfomycin works and how bacteria evolve to evade it is the foundation for designing meaningful resistance studies.

Mechanism of Action: Targeting Peptidoglycan Synthesis

Fosfomycin is a bactericidal agent that irreversibly inhibits the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase, or MurA.[3][7] MurA catalyzes the ligation of phosphoenolpyruvate (PEP) with UDP-N-acetylglucosamine (UNAG), a crucial early step in the synthesis of peptidoglycan, the primary structural component of the bacterial cell wall.[3][8]

Fosfomycin acts as an analog of PEP and covalently binds to a key cysteine residue (Cys115 in E. coli) in the active site of MurA, permanently inactivating the enzyme.[7][8] This blockade halts cell wall construction, leading to osmotic instability and cell lysis.[2]

For fosfomycin to reach its cytoplasmic target, it must first be actively transported into the bacterial cell. This is primarily accomplished via two transport systems: the glycerol-3-phosphate transporter (GlpT) and the hexose phosphate uptake transporter (UhpT).[2][4][9]

G cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Cytoplasm cluster_pathway Peptidoglycan Synthesis Pathway FOS Phosphonomycin (Fosfomycin) GlpT GlpT Transporter FOS->GlpT Enters via UhpT UhpT Transporter FOS->UhpT Enters via FOS_in Phosphonomycin GlpT->FOS_in UhpT->FOS_in PEP Phosphoenolpyruvate (PEP) MurA MurA Enzyme PEP->MurA Binds UNAG UDP-N-acetylglucosamine (UNAG) UNAG->MurA Binds PG_precursor Peptidoglycan Precursor MurA->PG_precursor Catalyzes FOS_in->MurA Irreversibly Inhibits

Figure 1: Phosphonomycin's mechanism of action.

Mechanisms of Resistance

Bacteria can develop resistance to fosfomycin through three primary strategies: reducing intracellular accumulation, modifying the drug target, or enzymatic inactivation of the antibiotic.[10][11]

  • Impaired Drug Transport: This is the most common mechanism of resistance found in clinical isolates.[10] Mutations that inactivate or downregulate the expression of the glpT and uhpT transporter genes prevent fosfomycin from entering the cell in sufficient concentrations to inhibit MurA.[9][12] In Pseudomonas aeruginosa, GlpT is the sole transporter, making mutations in glpT the predominant resistance mechanism.[13][14]

  • Target Modification: While less common, mutations in the murA gene can alter the enzyme's active site. These changes can reduce the binding affinity of fosfomycin for MurA, rendering the antibiotic less effective, without necessarily compromising the enzyme's natural function with PEP.[15]

  • Enzymatic Inactivation: Bacteria can acquire genes that encode fosfomycin-modifying enzymes. These are typically metalloenzymes that inactivate the drug by opening its epoxide ring.[8] The most clinically significant families are:

    • FosA: A glutathione-S-transferase that adds glutathione to the antibiotic.[16] fosA genes are found on both chromosomes and plasmids in Gram-negative bacteria like Klebsiella pneumoniae and Serratia marcescens.[16][17]

    • FosB: A thiol-S-transferase found primarily in Gram-positive bacteria, such as Staphylococcus aureus, which uses bacillithiol.[8][10]

    • FosX: An epoxide hydrolase that uses water to inactivate the drug.[8]

G cluster_mechanisms Resistance Mechanisms FOS Phosphonomycin Target MurA (Target) FOS->Target Binding Prevented Cell Bacterial Cell FOS->Cell Entry Blocked Enzymatic Enzymatic Inactivation (fosA, fosB, fosX genes) FOS->Enzymatic Degraded by Transport Impaired Transport (glpT, uhpT mutations) Transport->Cell Modification Target Modification (murA mutations) Modification->Target Enzymatic->FOS Inactivated Drug

Figure 2: Overview of phosphonomycin resistance mechanisms.

Section 2: Core Protocols for Investigating Resistance

A multi-faceted approach combining phenotypic and genotypic methods is required for a comprehensive analysis of fosfomycin resistance.

Phenotypic Analysis: Antimicrobial Susceptibility Testing (AST)

AST determines the minimum inhibitory concentration (MIC) of fosfomycin required to inhibit the visible growth of a bacterium.

Expertise Insight: The Critical Role of Glucose-6-Phosphate (G6P) Fosfomycin uptake is mediated by the GlpT and UhpT transporters. The expression of uhpT is induced by extracellular glucose-6-phosphate (G6P).[6] Therefore, to ensure that resistance is not falsely detected due to poor drug uptake under laboratory conditions, it is mandatory to supplement fosfomycin testing media with 25 mg/L G6P. [9] This ensures the expression of the UhpT transport system, providing a reliable measure of true resistance.

Protocol 2.1.1: Broth Microdilution for MIC Determination (CLSI/EUCAST Standard)

This quantitative method is considered the gold standard for determining MIC values.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Fosfomycin analytical powder

  • Glucose-6-Phosphate (G6P) solution (sterile)

  • 96-well microtiter plates (sterile)

  • Bacterial isolates and quality control (QC) strain (e.g., E. coli ATCC 25922)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Prepare Fosfomycin Stock: Prepare a high-concentration stock solution of fosfomycin in sterile water.

  • Prepare Working Solutions: Create a series of fosfomycin dilutions in CAMHB. The final concentrations in the plate should typically range from 0.25 to 1024 µg/mL.

  • Supplement with G6P: Add G6P to the CAMHB used for dilutions to a final concentration of 25 mg/L.

  • Prepare Inoculum: From a fresh (18-24h) culture plate, pick several colonies and suspend them in saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

  • Dilute Inoculum: Dilute the standardized suspension 1:100 in CAMHB to achieve approx. 1.5 x 10⁶ CFU/mL.

  • Inoculate Plate: Dispense 50 µL of each fosfomycin dilution into the wells of a 96-well plate. Add 50 µL of the diluted bacterial inoculum to each well. This brings the final inoculum to approx. 7.5 x 10⁵ CFU/mL and halves the antibiotic concentration to the desired final range.

  • Controls: Include a growth control well (bacteria, no antibiotic) and a sterility control well (broth only). Run the QC strain E. coli ATCC 25922 on a separate plate or row.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Read Results: The MIC is the lowest concentration of fosfomycin that completely inhibits visible growth.

Data Presentation: CLSI Breakpoints for E. coli (UTI isolates)

InterpretationMIC (µg/mL)
Susceptible≤ 64
Intermediate128
Resistant≥ 256
Source: CLSI M100 documents. Note that breakpoints are organism-specific and may not apply to others like Klebsiella spp.[15][18][19]
Genotypic Analysis: Identifying the Genetic Basis of Resistance

Once a resistant phenotype is confirmed, genetic methods are used to identify the underlying mechanism.

Protocol 2.2.1: PCR and Sanger Sequencing for Key Resistance Genes

This targeted approach is effective for identifying mutations in known resistance-associated genes.

Materials:

  • DNA extraction kit

  • PCR primers for murA, glpT, and uhpT

  • Taq polymerase and PCR reaction mix

  • Thermocycler

  • Gel electrophoresis equipment

  • Sanger sequencing service

Procedure:

  • DNA Extraction: Extract high-quality genomic DNA from the resistant isolate and a susceptible control strain.

  • Primer Design: Design or obtain validated primers that flank the entire coding sequence of the target genes (murA, glpT, uhpT).

  • PCR Amplification: Perform PCR to amplify the target genes from both the resistant and susceptible strains.

    • Typical PCR cycle: 95°C for 5 min; 30 cycles of (95°C for 30s, 55-60°C for 30s, 72°C for 1-2 min); final extension at 72°C for 7 min. (Annealing temperature and extension time should be optimized for each primer set).

  • Gel Verification: Run a small amount of the PCR product on an agarose gel to confirm successful amplification of a product of the correct size.

  • Sequencing: Purify the remaining PCR product and send it for bidirectional Sanger sequencing.

  • Sequence Analysis: Align the sequence from the resistant isolate against the sequence from the susceptible control (or a reference genome). Identify any nucleotide changes (substitutions, insertions, deletions) that could result in a non-functional protein or altered binding site.

Protocol 2.2.2: PCR Screening for Fosfomycin-Modifying Enzymes

This method is used to detect the presence of acquired resistance genes like fosA.

Procedure:

  • Design Primers: Use validated primers specific for common fos gene families (e.g., fosA3, fosA5).

  • Perform PCR: Use the extracted genomic DNA as a template in a standard PCR reaction.

  • Analyze Results: Run the PCR product on an agarose gel. The presence of a band of the expected size indicates the isolate carries the gene. Positive controls (strains known to carry the gene) and negative controls (water) are essential.

Expertise Insight: For a comprehensive, unbiased discovery of all potential resistance mutations and acquired genes, Whole Genome Sequencing (WGS) is the preferred method, though it is more resource-intensive.

Functional Analysis: Validating Resistance Mechanisms

Functional studies are crucial for confirming that an identified genetic change is directly responsible for the resistance phenotype.

Protocol 2.3.1: Gene Knockout and Complementation

This is the definitive method to prove a gene's role in resistance.

Procedure:

  • Gene Knockout: Create a targeted deletion of the suspected resistance gene (e.g., glpT or a fosA variant) in the resistant strain using techniques like homologous recombination or CRISPR-Cas9.

  • Phenotypic Testing: Determine the fosfomycin MIC of the knockout mutant. A significant decrease in MIC compared to the wild-type resistant parent would confirm the gene's involvement.

  • Complementation: Introduce a functional copy of the gene back into the knockout strain on a plasmid.

  • Final Phenotypic Testing: Measure the MIC of the complemented strain. Restoration of the high-level resistance phenotype confirms that the specific gene is responsible for resistance.

G cluster_genotype Genotypic Analysis cluster_functional Functional Validation start Isolate with Resistant Phenotype (High MIC) pcr_seq PCR & Sequencing (murA, glpT, uhpT) start->pcr_seq pcr_screen PCR Screen (fos genes) start->pcr_screen wgs Whole Genome Sequencing (WGS) start->wgs Comprehensive Approach knockout Gene Knockout (e.g., ΔglpT) pcr_seq->knockout Identified Mutation pcr_screen->knockout Identified Gene wgs->knockout Identified Candidate(s) mic_ko Measure MIC of Knockout (Expect MIC Decrease) knockout->mic_ko complement Complementation (Add back wild-type gene) mic_ko->complement mic_comp Measure MIC of Complement (Expect MIC Restoration) complement->mic_comp end Mechanism Confirmed mic_comp->end

Figure 3: Workflow for characterization of resistance.

Section 3: Data Interpretation & Troubleshooting

  • Discrepancies between Phenotype and Genotype: If an isolate has a high MIC but no mutations are found in murA, glpT, or uhpT, and it is negative for fos genes, consider regulatory mutations. Mutations in genes like cyaA or ptsI can indirectly downregulate transporter expression.[15] WGS is invaluable in these cases.

  • Intermediate MICs: An intermediate MIC could result from a mutation that only partially impairs transporter function or from the low-level expression of a fosA gene.

  • Troubleshooting AST: The most common error is the omission of G6P from the testing medium, leading to falsely elevated MICs. Always verify the QC strain results; the MIC for E. coli ATCC 25922 should fall within the expected range (e.g., 0.5–2 µg/mL).[15]

Conclusion

The study of fosfomycin resistance is essential for preserving its utility as a valuable therapeutic agent. A systematic approach, beginning with carefully controlled phenotypic testing (with G6P supplementation) and followed by targeted genotypic and functional analyses, is crucial for accurately identifying and validating resistance mechanisms. The protocols and insights provided in this guide offer a robust framework for researchers to contribute to the global understanding of antibiotic resistance.

References

  • Wikipedia. (n.d.). Fosfomycin. Retrieved from [Link]

  • Castañeda-García, A., Blázquez, J., & Rodríguez-Rojas, A. (2013). Molecular Mechanisms and Clinical Impact of Acquired and Intrinsic Fosfomycin Resistance. Journal of Antimicrobial Chemotherapy, 68(10), 2184-2193.
  • Castañeda-García, A., Blázquez, J., & Rodríguez-Rojas, A. (2013). Molecular Mechanisms and Clinical Impact of Acquired and Intrinsic Fosfomycin Resistance. Antibiotics, 2(2), 217-236.
  • Ielo, L., et al. (2023). Fosfomycin resistance mechanisms in Enterobacterales: an increasing threat. Frontiers in Cellular and Infection Microbiology, 13, 1178547.
  • Karageorgiou, T., et al. (2023). Fosfomycin susceptibility testing and resistance mechanisms in Enterobacterales in South Africa. South African Medical Journal, 113(11), e1024.
  • Poirel, L., et al. (2019). Rapid Detection of Fosfomycin Resistance in Escherichia coli. Journal of Clinical Microbiology, 57(3), e01657-18.
  • Ielo, L., et al. (2023). Fosfomycin resistance mechanisms in Enterobacterales: an increasing threat. PubMed. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Fosfomycin Sodium?. Retrieved from [Link]

  • Fu, Z., et al. (2020). Molecular Mechanisms and Epidemiology of Fosfomycin Resistance in Staphylococcus aureus Isolated From Patients at a Teaching Hospital in China. Frontiers in Microbiology, 11, 1245.
  • Silver, L. L. (2017). Fosfomycin: Mechanism and Resistance. Cold Spring Harbor Perspectives in Medicine, 7(3), a025262.
  • Tamma, P. D., et al. (2024). IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections. Infectious Diseases Society of America.
  • Wróbel-Biedrawa, D., et al. (2024). In Vitro Resistance-Predicting Studies and In Vitro Resistance-Related Parameters—A Hit-to-Lead Perspective. International Journal of Molecular Sciences, 25(16), 8758.
  • Mohammadzadeh, A., et al. (2023). The Detection of Fosfomycin-Modifying Enzymes (fos) in Uropathogenic Enterobacterale, Azerbaijan, Iran.
  • Xu, X., et al. (2017). Mutations of the Transporter Proteins GlpT and UhpT Confer Fosfomycin Resistance in Staphylococcus aureus. Frontiers in Microbiology, 8, 948.
  • ResearchGate. (2025). Characterization of fosS, a novel fosfomycin-modifying enzyme gene identified in Staphylococcus haemolyticus. Retrieved from [Link]

  • Wozniak, M., et al. (2024). Fosfomycin—Overcoming Problematic In Vitro Susceptibility Testing and Tricky Result Interpretation: Comparison of Three Fosfomycin Susceptibility Testing Methods.
  • Morita, Y., et al. (2015). Elevated Expression of GlpT and UhpT via FNR Activation Contributes to Increased Fosfomycin Susceptibility in Escherichia coli under Anaerobic Conditions. Antimicrobial Agents and Chemotherapy, 59(8), 4617-4624.
  • Emery Pharma. (n.d.). Antibiotic Resistance Testing. Retrieved from [Link]

  • Castañeda-García, A., et al. (2009). The Glycerol-3-Phosphate Permease GlpT Is the Only Fosfomycin Transporter in Pseudomonas aeruginosa. Journal of Bacteriology, 191(21), 6598-6600.
  • Horn, C. R., et al. (2018). Structure and Dynamics of FosA-Mediated Fosfomycin Resistance in Klebsiella pneumoniae and Escherichia coli. Antimicrobial Agents and Chemotherapy, 62(6), e00132-18.
  • FDA. (2025). Antibacterial Susceptibility Test Interpretive Criteria. Retrieved from [Link]

  • Hashemian, S. M., Farhadi, Z., & Farhadi, T. (2019). Fosfomycin: the characteristics, activity, and use in critical care. Therapeutics and Clinical Risk Management, 15, 435-446.
  • Stanford Medicine. (2024). Oral Fosfomycin Tip Sheet & Pearls. Retrieved from [Link]

  • MDPI. (n.d.). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. Retrieved from [Link]

  • Fraile-Soto, S., et al. (2024). Novel Fosfomycin Resistance Mechanism in Pseudomonas entomophila Due to Atypical Pho Regulon Control of GlpT. International Journal of Molecular Sciences, 25(21), 12845.
  • Wesgate, R., et al. (2016). Development of a Protocol for Predicting Bacterial Resistance to Microbicides. Applied and Environmental Microbiology, 82(6), 1858-1868.
  • National Center for Biotechnology Information. (n.d.). Fosfomycin. PubChem Compound Summary for CID 446987. Retrieved from [Link]

  • Castañeda-García, A., et al. (2013). Molecular Mechanisms and Clinical Impact of Acquired and Intrinsic Fosfomycin Resistance. Antibiotics, 2(2), 217-236.
  • University of Pittsburgh. (2016). Reversing Fosfomycin Resistance. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Industrial Synthesis of Fosfomycin (R)-1-Phenethylamine Salt

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the industrial synthesis of Fosfomycin (R)-1-Phenethylamine Salt. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the diastereomeric resolution of racemic fosfomycin. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in scientific principles and practical field experience.

Introduction: The Criticality of Diastereomeric Resolution in Fosfomycin Synthesis

Fosfomycin is a broad-spectrum antibiotic with a unique mechanism of action, inhibiting the initial step in bacterial cell wall biosynthesis.[1][2] The therapeutic efficacy resides solely in the (-)-cis-1,2-epoxypropylphosphonic acid enantiomer. Consequently, the resolution of the synthetically produced racemic mixture is a critical and often challenging step in its industrial production. The classical and widely adopted method for this chiral separation is diastereomeric salt crystallization, utilizing an enantiopure resolving agent, typically (R)-1-phenethylamine.[3][4] This process leverages the differential solubility of the resulting diastereomeric salts—(-)-fosfomycin-(R)-1-phenethylamine and (+)-fosfomycin-(R)-1-phenethylamine—to isolate the desired enantiomer.[5][6]

However, scaling up this process from the laboratory to an industrial setting introduces a host of challenges, from controlling crystallization kinetics to ensuring high chiral purity and yield. This guide aims to address these challenges head-on, providing both the "why" behind the problem and the "how" for its resolution.

Frequently Asked Questions (FAQs)

Q1: What are the essential criteria for a successful diastereomeric resolution of fosfomycin?

A successful resolution hinges on several key factors:

  • Significant Solubility Difference: There must be a substantial difference in solubility between the two diastereomeric salts in the chosen solvent system.[3] This differential solubility is the driving force for the separation.

  • Crystalline Nature of the Salt: The desired diastereomeric salt must form well-defined, stable crystals.[3] The formation of oils or amorphous solids will hinder effective purification.

  • Stability of the Resolving Agent: The (R)-1-phenethylamine must be chemically stable and not racemize under the resolution conditions.[3]

  • Ease of Salt Formation and Cleavage: The salt should form readily upon mixing the racemic fosfomycin and the resolving agent, and the resolving agent should be easily recoverable after the resolution.[3]

Q2: What is "oiling out," and why does it occur during the crystallization of the fosfomycin diastereomeric salt?

"Oiling out" is a phenomenon where the solute separates from the solution as a liquid phase (an oil or gum) rather than a solid crystalline phase.[7][8] This is a common challenge in industrial crystallization and is often caused by:

  • High Supersaturation: If the concentration of the diastereomeric salt in the solution is too far above its saturation point, the system may favor the formation of a metastable liquid phase over the more ordered crystalline solid.[7][9]

  • High Crystallization Temperature: If the temperature at which crystallization is initiated is above the melting point of the solvated salt, it will separate as a liquid.[7]

  • Presence of Impurities: Certain impurities can inhibit the nucleation and growth of crystals, promoting the formation of an oil.

Q3: How do residual solvents impact the quality and stability of the final fosfomycin (R)-1-phenethylamine salt?

Residual solvents are organic volatile chemicals that remain from the manufacturing process.[10] They can significantly impact the final product's quality by:

  • Altering Physicochemical Properties: Residual solvents can affect the crystallinity, dissolution rate, and stability of the salt.[10][11][12]

  • Posing Safety Risks: Many organic solvents are toxic, and their levels in the final active pharmaceutical ingredient (API) are strictly regulated by guidelines such as ICH Q3C.[10][13]

  • Affecting Downstream Processing: The presence of residual solvents can complicate further processing steps.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments, providing a systematic approach to diagnosis and resolution.

Problem 1: Low Yield of the Desired Diastereomeric Salt
Symptom Potential Cause(s) Troubleshooting Steps & Rationale
The yield of the crystallized (-)-fosfomycin-(R)-1-phenethylamine salt is consistently below expectations.1. Suboptimal Solvent System: The solubility of the desired salt is too high in the chosen solvent. 2. Incomplete Crystallization: The cooling process is too rapid, or the final temperature is not low enough. 3. Insufficient Supersaturation: The initial concentration of the salt is too low.1. Solvent Screening:     a. Rationale: The goal is to find a solvent or solvent mixture that minimizes the solubility of the target diastereomer while keeping the undesired diastereomer in solution.[7]     b. Action: Systematically screen a range of solvents with varying polarities and hydrogen bonding capabilities. Consider mixtures of a good solvent (e.g., methanol, water) and an anti-solvent (e.g., acetone, isopropanol).[14] 2. Optimize Cooling Profile:     a. Rationale: A slower, controlled cooling rate allows for more complete crystal growth and reduces the amount of product remaining in the mother liquor.[6]     b. Action: Implement a gradual cooling profile. Experiment with holding the batch at the final, lower temperature for an extended period to maximize crystallization. 3. Increase Concentration/Use Seeding:     a. Rationale: Carefully increasing the initial concentration can lead to higher supersaturation and improved yield. Seeding with a small amount of the pure desired salt can bypass the kinetic barrier to nucleation and promote crystallization.[7]     b. Action: Concentrate the solution by solvent evaporation before cooling. If seeding, add the seed crystals at a temperature where the solution is slightly supersaturated.
Problem 2: Poor Chiral Purity of the Isolated Salt
Symptom Potential Cause(s) Troubleshooting Steps & Rationale
The enantiomeric excess (e.e.) of the isolated fosfomycin is low, indicating contamination with the undesired (+)-enantiomer.1. Formation of a Solid Solution: Both diastereomers are co-crystallizing, forming a single solid phase. 2. Insufficient Solubility Difference: The solubilities of the two diastereomeric salts are too similar in the chosen solvent. 3. Entrapment of Mother Liquor: The undesired diastereomer is trapped within the crystal agglomerates during filtration.1. Address Solid Solution Formation:     a. Rationale: Varying the solvent's properties can disrupt the co-crystallization by altering the solute-solvent interactions for each diastereomer differently.[7]     b. Action: Experiment with solvents of different polarities and hydrogen bonding capacities. Sometimes, a change in the resolving agent may be necessary if solvent screening is unsuccessful.[7] 2. Enhance Solubility Differential:     a. Rationale: A different solvent system may provide a greater difference in solubility between the two diastereomers.     b. Action: Conduct a thorough solvent screening to identify a system that maximizes the solubility ratio of the undesired to the desired salt. 3. Improve Filtration and Washing:     a. Rationale: Efficient washing of the filter cake is crucial to remove the mother liquor containing the dissolved, undesired diastereomer.     b. Action: Use a chilled, appropriate solvent for washing the filter cake. Ensure the wash solvent does not significantly dissolve the desired product. Consider reslurrying the cake in a fresh, cold solvent for improved purity.
Problem 3: "Oiling Out" Instead of Crystallization
Symptom Potential Cause(s) Troubleshooting Steps & Rationale
Upon cooling, the solution becomes cloudy and forms a dense, oily layer instead of a crystalline solid.1. Excessive Supersaturation: The rate of supersaturation generation (e.g., cooling rate) is too high.[7][9] 2. Inappropriate Solvent Choice: The solvent system promotes the formation of a liquid phase. 3. High Initial Temperature: The solution is being cooled from a temperature that is too high.1. Control Supersaturation:     a. Rationale: A slower generation of supersaturation allows the system to remain in the metastable zone, where crystal growth is favored over the formation of a liquid phase.[9][15]     b. Action: Reduce the cooling rate significantly. Consider a programmed, non-linear cooling profile. Alternatively, use a more dilute solution.[7] 2. Modify the Solvent System:     a. Rationale: The addition of an anti-solvent can often induce crystallization by reducing the solubility of the salt.[7]     b. Action: Slowly add an anti-solvent (a solvent in which the salt is less soluble) to the solution at a constant temperature until turbidity is observed, then cool slowly. 3. Lower Crystallization Temperature:     a. Rationale: Starting the crystallization at a lower temperature may be below the "oiling out" temperature.[7]     b. Action: Ensure the initial dissolution temperature is not excessively high. Cool the solution to a lower temperature before initiating significant cooling for crystallization.

Experimental Protocols

Protocol 1: Diastereomeric Salt Crystallization of Fosfomycin

This protocol provides a general framework. Optimal parameters, particularly the choice of solvent and cooling profile, should be determined experimentally.

  • Dissolution:

    • In a suitable reactor, dissolve racemic fosfomycin in an appropriate solvent (e.g., methanol, ethanol, or a mixture with water). The volume should be sufficient for complete dissolution at an elevated temperature (e.g., 50-60 °C).

    • Add one equivalent of (R)-1-phenethylamine to the solution.

    • Stir until a clear solution is obtained.

  • Controlled Cooling and Crystallization:

    • Cool the solution slowly and under controlled agitation. A typical cooling rate might be 5-10 °C per hour.

    • Optional Seeding: Once the solution reaches a state of slight supersaturation, add a small quantity (0.1-1% by weight) of pure (-)-fosfomycin-(R)-1-phenethylamine salt seed crystals.

    • Continue the controlled cooling to the final crystallization temperature (e.g., 0-5 °C).

  • Aging:

    • Hold the slurry at the final temperature for a period of 2-4 hours with gentle agitation to allow for complete crystallization and to improve the crystal size distribution.

  • Isolation and Washing:

    • Filter the crystalline product using a suitable filtration setup (e.g., Nutsche filter).

    • Wash the filter cake with a small amount of the chilled crystallization solvent to remove residual mother liquor.

    • Perform a second wash with a more non-polar, cold solvent (e.g., cold acetone) to displace the primary solvent and aid in drying.

  • Drying:

    • Dry the isolated salt under vacuum at a moderate temperature (e.g., 40-50 °C) until the residual solvent levels meet the required specifications. Given that the salt can be thermally sensitive, avoid excessively high temperatures.[16][17]

Protocol 2: Chiral Purity Analysis by HPLC
  • Sample Preparation:

    • Accurately weigh a sample of the dried fosfomycin (R)-1-phenethylamine salt and dissolve it in a suitable diluent (e.g., a mixture of water and acetonitrile).

  • Chromatographic Conditions:

    • Column: A chiral stationary phase (CSP) column capable of separating the enantiomers of fosfomycin (after cleavage from the resolving agent) or the diastereomeric salts directly.

    • Mobile Phase: An appropriate mixture of solvents, such as acetonitrile and a buffered aqueous solution.

    • Detection: UV detection is often suitable for the phenylethylamine moiety.

  • Analysis:

    • Inject the sample onto the HPLC system.

    • Integrate the peak areas for both the desired and undesired diastereomers/enantiomers.

    • Calculate the enantiomeric excess (e.e.) or diastereomeric excess (d.e.).

Data Presentation

The following table provides a hypothetical example of data from a solvent screening experiment for the crystallization of (-)-fosfomycin-(R)-1-phenethylamine salt.

Solvent System Yield (%) Chiral Purity (e.e. %) Observations
Methanol6585Good crystals, but high solubility of the desired salt.
Ethanol7892Smaller, needle-like crystals. Better yield.
Water5580High solubility, difficult to crystallize.
Methanol:Acetone (1:3)8598.5Excellent yield and purity. Well-formed crystals.
Ethanol:Isopropanol (1:2)8297Good yield and purity.

Visualizations

Workflow for Troubleshooting Low Chiral Purity

G start Low Chiral Purity (e.e.) Observed check_solid_solution Analyze solid phase by PXRD. Is it a single phase? start->check_solid_solution solid_solution Solid Solution Formation Likely check_solid_solution->solid_solution Yes not_solid_solution Likely Inefficient Separation check_solid_solution->not_solid_solution No change_solvent Screen Solvents: Vary polarity and H-bonding capacity. solid_solution->change_solvent change_resolving_agent Consider a different resolving agent. solid_solution->change_resolving_agent optimize_washing Optimize Filtration and Washing: - Use chilled wash solvent. - Consider reslurrying. not_solid_solution->optimize_washing re_analyze Re-analyze Chiral Purity change_solvent->re_analyze change_resolving_agent->re_analyze optimize_washing->re_analyze

Caption: Troubleshooting workflow for addressing low chiral purity.

Decision Tree for Crystallization Issues

G start Initiate Crystallization observation What is the observation? start->observation oiling_out Oiling Out Occurs observation->oiling_out Liquid phase separation low_yield Low Yield of Crystals observation->low_yield Few crystals form good_crystals Good Crystal Formation observation->good_crystals Solid crystals form action_oiling Reduce Supersaturation: - Slow cooling rate. - Use more dilute solution. - Change solvent system. oiling_out->action_oiling action_low_yield Optimize for Yield: - Screen for less-solubilizing solvent. - Lower final temperature. - Use seeding. low_yield->action_low_yield proceed Proceed to Filtration and Drying good_crystals->proceed action_oiling->start Re-run experiment action_low_yield->start Re-run experiment

Caption: Decision tree for common industrial crystallization problems.

References

  • Bosits, M. H., Bereczki, L., Bombicz, P., Szalay, Z., Pataki, H., & Demeter, Á. (2022). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm, 25(1), 74-85. [Link]

  • Crystallization-Based Separation of Enantiomers. (n.d.). In ResearchGate. Retrieved from [Link]

  • Identifying a diastereomeric salt for a challenging chiral resolution. (n.d.). Unchained Labs. Retrieved from [Link]

  • Population Balance Modeling of Diastereomeric Salt Resolution. (2023). Crystal Growth & Design. [Link]

  • Resolution (Separation) of Enantiomers. (2019, February 13). Chemistry LibreTexts. [Link]

  • Supersaturation-Controlled Crystallization. (n.d.). LUTPub. Retrieved from [Link]

  • Fosfomycin (R)-1-phenethylamine. (n.d.). PubChem. Retrieved from [Link]

  • Diastereomeric Salt Crystallization Using Ternary Phase Diagram. (2025, May 8). YouTube. [Link]

  • Drying Technologies for the Stability and Bioavailability of Biopharmaceuticals. (2018). PMC. [Link]

  • Filtration Solutions for the Fine Chemical Industry. (n.d.). Global Filter. Retrieved from [Link]

  • Method for the detection and quantification of fosfomycin, impurities and degradation products thereof. (n.d.). Google Patents.
  • Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. (2025). ResearchGate. [Link]

  • Oiling Out in Crystallization. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Role of residual solvents on spray-dried amorphous solid dispersions tablets performance. (2021). Pharmaceutical Engineering. [Link]

  • A validated method for the quantification of fosfomycin on dried plasma spots by HPLC-MS. (2015). UQ eSpace. [Link]

  • The intriguing biology and chemistry of fosfomycin: the only marketed phosphonate antibiotic. (2019). PMC. [Link]

  • Spray Drying of Chitosan Acid Salts: Process Development, Scaling Up and Physicochemical Material Characterization. (2021). MDPI. [Link]

  • Supersaturation and Crystallization for Nucleation and Growth. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Recrystallization (help meeeeee). (n.d.). Reddit. Retrieved from [Link]

  • Resolution (Separation) of Enantiomers. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Experimental investigation and prediction of oiling out during crystallization process. (2025). ResearchGate. [Link]

  • Analytical method development and validation for the estimation of fosfomycin trometamol in. (n.d.). Worldwidejournals.com. Retrieved from [Link]

  • Residual Solvents in Pharmaceuticals. (2020, August 12). Veeprho. [Link]

  • In-Process Monitoring and Control of Supersaturation in Seeded Batch Cooling Crystallisation of l-Glutamic Acid: From Laboratory to Industrial Pilot Plant. (2006). ACS Publications. [Link]

  • Part 6: Resolution of Enantiomers. (2025, September 15). Chiralpedia. [Link]

  • Advances and New Directions in Crystallization Control. (2012). MIT. [Link]

  • Residual Solvent Analysis in Hydrochloride Salts of Active Pharmaceutical Ingredients. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Chiral Purity in Drug Analysis. (n.d.). ResearchGate. [Link]

  • Drying methods for protein pharmaceuticals. (2025). ResearchGate. [Link]

  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024, December 25). Crystallization Research. [Link]

  • Fine Chemical Filtration Applications. (n.d.). Membrane Solutions. Retrieved from [Link]

  • Drying technology used in Pharmaceutical Industry. (n.d.). Slideshare. Retrieved from [Link]

  • Supersaturation operation for quality control of crystalline particles in solution crystallization. (2025). ResearchGate. [Link]

  • Fosfomycin phenethylamine. (2025, October 24). Career Henan Chemical Co.. [Link]

  • Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation. (2023). CrystEngComm. [Link]

  • Fine Chemical Filtration. (n.d.). Orientfiltr. Retrieved from [Link]

  • Phosphonomycin (R)-1-phenethylamine salt manufacturers and suppliers in india. (n.d.). LookChem. Retrieved from [Link]

  • Gentle Drying for Thermosensitive Active Pharmaceutical Ingredients. (2020, November 5). YouTube. [Link]

  • When can or can you not use resolving agents. (n.d.). Reddit. Retrieved from [Link]

  • Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange. (n.d.). APS. Retrieved from [Link]

Sources

Technical Support Center: Synthesis Yield Optimization of Fosfomycin (R)-1-phenethylamine Salt

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of fosfomycin (R)-1-phenethylamine salt. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of diastereomeric salt resolution and crystallization of this important pharmaceutical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you maximize your synthesis yield and product purity.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of fosfomycin (R)-1-phenethylamine salt. Each problem is presented in a question-and-answer format, providing explanations and actionable solutions.

Table of Contents

Low Yield of Crystalline Product

Question: My synthesis resulted in a significantly lower than expected yield of crystalline fosfomycin (R)-1-phenethylamine salt. What are the potential causes and how can I improve it?

Answer: Low yield is a frequent challenge in diastereomeric salt crystallizations and can stem from several factors throughout the process. The key is to ensure that the less soluble diastereomer, in this case, the salt of (-)-fosfomycin with (R)-1-phenethylamine, selectively crystallizes while the more soluble diastereomer remains in the mother liquor.

Potential Causes and Solutions:

Potential Cause Scientific Explanation Recommended Action
Suboptimal Solvent System The solubility of the two diastereomeric salts is highly dependent on the solvent system. An ideal solvent will maximize the solubility difference between the desired and the undesired diastereomer.[1][2]Solvent Screening: Experiment with different solvent systems. Alcohols like methanol or ethanol are common choices.[3][4] Consider using a mixture of a solvent and an anti-solvent (e.g., ethanol/acetone) to fine-tune the solubility and induce crystallization.[5]
Incorrect Stoichiometry The molar ratio of racemic fosfomycin to the resolving agent, (R)-1-phenethylamine, is crucial. An excess of the resolving agent may not necessarily improve the yield and can sometimes complicate purification.Optimize Molar Ratio: While a 1:1 molar ratio of the desired enantiomer to the resolving agent is theoretically needed, starting with a racemic mixture means a 2:1 ratio of total fosfomycin to (R)-1-phenethylamine might be considered. However, it's often more effective to use a substoichiometric amount of the resolving agent (e.g., 0.5 equivalents relative to the racemate) to ensure the less soluble salt precipitates with high purity.
Incomplete Crystallization Crystallization is a time and temperature-dependent process. Insufficient cooling time or a cooling rate that is too rapid can lead to incomplete precipitation of the desired salt.Controlled Cooling: Employ a gradual cooling profile. After dissolution at a higher temperature, allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator for a prolonged period (e.g., several hours to overnight) to maximize crystal formation.[4]
Losses During Filtration and Washing The crystalline product can be lost if it has some solubility in the washing solvent or if the filtration technique is inefficient.Washing Solvent: Wash the collected crystals with a small amount of the cold crystallization solvent or a solvent in which the product is known to be sparingly soluble to remove adhering mother liquor without dissolving the crystals.[6]
Product "Oiling Out" Instead of Crystallizing

Question: During the cooling phase, my product separated as an oil or a sticky mass instead of forming crystals. What is "oiling out" and how can I prevent it?

Answer: "Oiling out," or liquid-liquid phase separation, is a phenomenon where a solute separates from a solution as a liquid phase rather than a solid crystalline phase.[6] This oil is a solute-rich liquid that is immiscible with the bulk solvent. It is a common problem in crystallization and can significantly hinder purification and isolation.

Scientific Explanation: Oiling out typically occurs when the level of supersaturation is too high. The system relieves this high supersaturation by forming a disordered, liquid-like phase, which is kinetically favored over the formation of an ordered crystal lattice.[6]

Troubleshooting Flowchart for Oiling Out:

G start Oiling Out Observed supersaturation High Supersaturation is the Likely Cause start->supersaturation cause1 Rapid Cooling supersaturation->cause1 cause2 High Solute Concentration supersaturation->cause2 cause3 Inappropriate Solvent supersaturation->cause3 solution4 Use Seeding supersaturation->solution4 Provides a template for crystallization solution1 Reduce Cooling Rate (e.g., slow cooling, stepwise cooling) cause1->solution1 solution2 Dilute the Solution cause2->solution2 solution3 Change Solvent or Add Anti-solvent cause3->solution3

Caption: Troubleshooting decision tree for oiling out.

Detailed Remediation Strategies:

  • Reduce Supersaturation Rate:

    • Slower Cooling: Instead of placing the hot solution directly into an ice bath, allow it to cool slowly to room temperature on the benchtop, and then transfer it to a cold environment.

    • Anti-solvent Addition: If using an anti-solvent, add it slowly and at a slightly elevated temperature to avoid localized high supersaturation.

  • Decrease Solute Concentration: Start the crystallization with a more dilute solution. While this may slightly decrease the theoretical maximum yield, it often leads to a purer, crystalline product.

  • Solvent System Modification: The choice of solvent can greatly influence the tendency to oil out. If oiling out persists, a different solvent or solvent mixture should be screened.

  • Seeding: Introducing a small amount of pre-existing crystals (seed crystals) of the desired diastereomeric salt at a supersaturated but metastable state can promote controlled crystal growth over oiling out.[7]

Low Enantiomeric Excess (e.e.) of the Final Product

Question: After isolating and analyzing my product, the enantiomeric excess (e.e.) is low. How can I improve the enantiopurity of my fosfomycin (R)-1-phenethylamine salt?

Answer: Achieving high enantiomeric excess is the primary goal of diastereomeric resolution. Low e.e. indicates that the undesired diastereomer has co-precipitated with the desired product.

Factors Affecting Enantiomeric Excess and Optimization Strategies:

Factor Explanation Optimization Strategy
Equilibration Time During crystallization, there is an equilibrium between the solid and solution phases. If the crystallization is too rapid, the system may not have enough time to reach a state where the solid phase is significantly enriched in the less soluble diastereomer.Increase Equilibration Time: Hold the solution at the crystallization temperature for a longer period with gentle stirring to allow for the dissolution of the more soluble diastereomer and the growth of the less soluble one.
Purity of Resolving Agent The enantiomeric purity of the (R)-1-phenethylamine used is critical. Any (S)-enantiomer impurity will lead to the formation of the more soluble diastereomeric salt, which can then co-crystallize.Use High-Purity Reagents: Ensure the (R)-1-phenethylamine is of high enantiomeric purity (>99% e.e.).
Recrystallization A single crystallization step may not be sufficient to achieve high enantiomeric purity.Perform Recrystallization: Dissolve the isolated salt in a minimal amount of hot solvent and recrystallize it. This process can be repeated until the desired enantiomeric excess is achieved, which can be monitored by measuring the optical rotation of the product after each step.[1]
Washing Step The mother liquor, which is rich in the more soluble diastereomer, can contaminate the surface of the crystals.Efficient Washing: Ensure the filter cake is washed with a small amount of cold, fresh solvent to displace the mother liquor.
Presence of Impurities in the Final Product

Question: My final product contains impurities. What are the likely impurities and how can I remove them?

Answer: Impurities can arise from the starting materials, side reactions, or degradation. The epoxy ring in fosfomycin is susceptible to hydrolysis, which can lead to the formation of diol impurities.[8]

Common Impurities and Purification Strategies:

Impurity Source Prevention and Removal
Unreacted (S)-fosfomycin Incomplete resolution.Recrystallization of the diastereomeric salt. The solubility difference will allow for the enrichment of the desired diastereomer in the solid phase.
Unreacted (R)-1-phenethylamine Excess resolving agent used.Washing the crystalline product with a solvent in which the free amine is soluble but the salt is not.
Diol of Fosfomycin Hydrolysis of the epoxide ring of fosfomycin, often catalyzed by acidic or basic conditions or the presence of water.[8]Ensure all solvents and reagents are anhydrous. Perform the reaction under an inert atmosphere if necessary. Purification can be achieved through recrystallization.
Solvent Adducts Solvents like alcohols can potentially react with the epoxide ring under certain conditions.Use non-reactive solvents where possible and control the reaction temperature.

Experimental Protocols

General Protocol for Diastereomeric Resolution of Racemic Fosfomycin
  • Dissolution: In a suitable reaction vessel, dissolve racemic fosfomycin in a minimal amount of a suitable solvent (e.g., ethanol) with heating.

  • Addition of Resolving Agent: To the hot solution, add a solution of (R)-1-phenethylamine (typically 0.5-1.0 molar equivalents relative to the racemic fosfomycin) in the same solvent.

  • Crystallization: Allow the mixture to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can be employed to maximize crystal formation.

  • Isolation: Collect the precipitated crystals by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of the cold crystallization solvent.

  • Drying: Dry the crystals under vacuum to a constant weight.

  • Analysis: Analyze the product for yield, melting point, optical rotation, and enantiomeric excess (e.g., by chiral HPLC).

G cluster_0 Solution Phase cluster_1 Crystallization cluster_2 Solid-Liquid Separation racemic Racemic Fosfomycin in Solvent diastereomers Diastereomeric Salts (Soluble) racemic->diastereomers resolving_agent (R)-1-Phenethylamine in Solvent resolving_agent->diastereomers cooling Controlled Cooling diastereomers->cooling precipitation Selective Precipitation of Less Soluble Diastereomer cooling->precipitation filtration Filtration & Washing precipitation->filtration solid Crystalline Salt: (-)-Fosfomycin-(R)-1-phenethylamine filtration->solid liquid Mother Liquor: (+)-Fosfomycin-(R)-1-phenethylamine (More Soluble) filtration->liquid

Caption: Workflow for diastereomeric salt resolution.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind using (R)-1-phenethylamine for the resolution of fosfomycin? A1: The principle is the formation of diastereomeric salts. Racemic fosfomycin consists of two enantiomers, (+)-fosfomycin and (-)-fosfomycin. When this mixture is reacted with a single enantiomer of a chiral base, such as (R)-1-phenethylamine, two different diastereomeric salts are formed: [(+)-fosfomycin / (R)-1-phenethylamine] and [(-)-fosfomycin / (R)-1-phenethylamine]. Diastereomers have different physical properties, including solubility. By choosing an appropriate solvent, one diastereomer can be selectively crystallized while the other remains in solution, thus achieving separation.[9][10]

Q2: How do I choose the right solvent for the crystallization? A2: The ideal solvent is one in which the two diastereomeric salts have a significant difference in solubility. The desired salt should be sparingly soluble, especially at lower temperatures, while the undesired salt should be more soluble. A good starting point is to screen common organic solvents like ethanol, methanol, isopropanol, and acetone, as well as their mixtures with water or other anti-solvents.[5] The optimal solvent system is typically determined empirically through small-scale screening experiments.

Q3: How can I monitor the progress of the resolution? A3: The progress of the resolution and the purity of the final product can be monitored using several analytical techniques:

  • Polarimetry: Measures the optical rotation of the product. As the resolution progresses and the enantiomeric excess increases, the magnitude of the optical rotation will increase until it reaches a constant value for the pure enantiomer.[1]

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique for determining the enantiomeric excess by separating and quantifying the two enantiomers of fosfomycin after the salt is broken.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Phosphorus (³¹P) NMR can be used to confirm the structure of the salt and check for impurities.[11] Chiral shift reagents can also be used in NMR to determine the enantiomeric composition.

Q4: What is the role of seeding in this crystallization process? A4: Seeding involves adding a small quantity of pure crystals of the desired diastereomeric salt to the supersaturated solution. This provides a template for crystallization to occur, promoting the formation of the desired crystalline form and preventing oiling out. It can also lead to crystals with a more uniform size and morphology.[7]

Q5: After obtaining the pure diastereomeric salt, how do I recover the enantiomerically pure fosfomycin? A5: To recover the free fosfomycin, the diastereomeric salt is typically dissolved in water and treated with an acid or passed through an acidic ion-exchange resin. This protonates the phenethylamine, forming a water-soluble salt, and liberates the free fosfomycin. The fosfomycin can then be extracted into an organic solvent or isolated by other means. The (R)-1-phenethylamine can also be recovered from the aqueous layer by basification and extraction, allowing for its recycling.[3]

References

  • SIELC Technologies. (n.d.). Separation of Fosfomycin on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (2025). Resolution of racemic Albuterol via diastereomeric salts formation with di-p-toluoyl-D-tartaric acid. Retrieved from [Link]

  • ResearchGate. (n.d.). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. Retrieved from [Link]

  • Google Patents. (n.d.). CN101759719A - Method for synthesizing fosfomycin phenylethylamine calt.
  • Google Patents. (n.d.). CN108997425B - Method for preparing high-content fosfomycin trometamol.
  • ACS Publications. (n.d.). The Role of Diastereomer Impurity in Oiling-Out during the Resolution of trans-4-Methyl-2-piperidine Carboxylic Ethyl Ester Enantiomers by Crystallization. Retrieved from [Link]

  • Google Patents. (n.d.). CN1026235C - Synthesis method of fosfomycin trometamol salt.
  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]

  • MDPI. (2024). Fosfomycin—Overcoming Problematic In Vitro Susceptibility Testing and Tricky Result Interpretation: Comparison of Three Fosfomycin Susceptibility Testing Methods. Retrieved from [Link]

  • PubMed Central. (2019). The intriguing biology and chemistry of fosfomycin: the only marketed phosphonate antibiotic. Retrieved from [Link]

  • ResearchGate. (n.d.). Antisolvent effect on the crystallization of fosfomycin phenylethylamine by acetone: Solubility measurement and thermodynamic mechanism analysis. Retrieved from [Link]

  • Google Patents. (n.d.). CN103113408A - Novel method for preparing fosfomycin phenylethylamine.
  • The University of Queensland eSpace. (2015). A validated method for the quantification of fosfomycin on dried plasma spots by HPLC-MS. Retrieved from [Link]

  • PubChem. (n.d.). Fosfomycin (R)-1-phenethylamine. Retrieved from [Link]

  • Worldwidejournals.com. (n.d.). Analytical method development and validation for the estimation of fosfomycin trometamol in. Retrieved from [Link]

  • PubMed. (n.d.). Dramatic improvement of the enantiomeric excess in the asymmetric conjugate addition reaction using new experimental conditions. Retrieved from [Link]

  • Google Patents. (n.d.). CA3132408A1 - Method for the detection and quantification of fosmomycin, impurities and degradation products thereof.
  • ResearchGate. (2022). Concepts for New Rapid Simple HPLC Method for Quantification of Fosfomycin Trometamol in Pharmaceutical Dosage Forms with Direct UV Detection. Retrieved from [Link]

  • Google Patents. (n.d.). CN104086592B - A kind of preparation method of fosfomycin tromethamine.
  • ResearchGate. (2023). Analytical Method Development And Validation For The Estimation Of Fosfomycin Trometamol In Its Bulk And Pharmaceutical Dosage Form. Retrieved from [Link]

  • MDPI. (n.d.). Concepts for New Rapid Simple HPLC Method for Quantification of Fosfomycin Trometamol in Pharmaceutical Dosage Forms with Direct UV Detection. Retrieved from [Link]

  • Google Patents. (n.d.). GB2158828A - Salts of fosfomycin.
  • NIH. (2023). Stability Study of Fosfomycin in Elastomeric Pumps at 4 °C and 34 °C: Technical Bases for a Continuous Infusion Use for Outpatient Parenteral Antibiotic Therapy. Retrieved from [Link]

  • PubMed. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 6.8 Resolution (Separation) of Enantiomers. Retrieved from [Link]

  • A Subject Review on Some Analytical Methods for Determination of Fosfomycin Drugs. (2022). Retrieved from [Link]

  • PubMed Central. (n.d.). Chiral Amplification through the Interplay of Racemizing Conditions and Asymmetric Crystal Growth. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility Measurement and Correlation of Fosfomycin Sodium in Six Organic Solvents and Different Binary Solvents at Temperatures between 283.15 and 323.15 K. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Fosfomycin-impurities. Retrieved from [Link]

  • PubMed Central. (2020). Amplification of enantiomeric excess by dynamic inversion of enantiomers in deracemization of Au38 clusters. Retrieved from [Link]

  • EPO. (2021). NEW FORMULATIONS OF FOSFOMYCIN WITH REDUCED SODIUM CONTENT FOR PARENTERAL USE AND METHODS OF PRODUCING THE SAME. Retrieved from [Link]

  • ResearchGate. (n.d.). The 1H and 31P NMR spectrum of fosfomycin sodium for injection. (A) The.... Retrieved from [Link]

  • Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Strategies to Minimize Epimerization During Fosfomycin Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for fosfomycin synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of stereochemical control during the synthesis of fosfomycin, a critical broad-spectrum antibiotic. The pharmacological activity of fosfomycin is intrinsically linked to its specific stereochemistry, making the mitigation of epimerization a paramount concern in its chemical production.[1][2]

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered in the laboratory. Our approach is grounded in established scientific principles and field-proven insights to ensure the integrity and success of your synthetic endeavors.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding epimerization in fosfomycin synthesis.

Q1: What is epimerization and why is it a critical issue in fosfomycin synthesis?

A1: Epimerization is a chemical process where the configuration of a single chiral center in a molecule with multiple stereocenters is inverted.[3][4] In the context of fosfomycin, which has two chiral centers, epimerization leads to the formation of its diastereomer, which is therapeutically inactive. The biological activity of fosfomycin is dependent on its specific (1R, 2S)-cis configuration.[5] Therefore, controlling stereochemistry and minimizing the formation of the undesired epimer is crucial for maximizing the yield of the active pharmaceutical ingredient (API) and simplifying downstream purification processes.[6]

Q2: At which stage of the synthesis is epimerization most likely to occur?

A2: Epimerization is most prevalent during steps involving the formation or manipulation of the stereocenters at C1 and C2 of the propylphosphonic acid backbone. Specifically, reactions that involve deprotonation at a chiral center, particularly under basic conditions, are highly susceptible to epimerization. For instance, in synthetic routes proceeding via intermediates like cis-1-propenylphosphonic acid, the conditions of the subsequent epoxidation step can influence the diastereomeric ratio.[5][7]

Q3: What are the primary factors that influence the rate of epimerization?

A3: The primary factors include:

  • Base: The strength and steric bulk of the base used can significantly impact the rate of epimerization. Stronger, less hindered bases are more likely to cause deprotonation and subsequent reprotonation, leading to epimerization.

  • Solvent: The polarity of the solvent can influence the stability of the transition states involved in the epimerization process.

  • Temperature: Higher reaction temperatures generally provide more energy to overcome the activation barrier for epimerization, favoring the thermodynamically more stable product, which may not be the desired stereoisomer.[8][9]

  • Reaction Time: Prolonged reaction times, especially under harsh conditions, can increase the likelihood of reaching thermodynamic equilibrium, potentially leading to a higher proportion of the undesired epimer.[8]

Q4: How can I detect and quantify the extent of epimerization in my product mixture?

A4: The most common analytical techniques for detecting and quantifying epimers of fosfomycin include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying enantiomers and diastereomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR, particularly 1H and 31P NMR, can be used to distinguish between diastereomers, often with the aid of chiral shift reagents.

  • X-ray Crystallography: While not a routine quantitative method, it can be used to definitively determine the stereochemistry of a crystalline derivative of an isolated epimer.

II. Troubleshooting Guides

This section provides detailed guidance on how to address specific issues related to epimerization during fosfomycin synthesis.

Issue 1: High Levels of the Undesired Epimer Detected Post-Epoxidation

Causality: The epoxidation of a prochiral alkene precursor, such as cis-1-propenylphosphonic acid, is a critical stereochemistry-determining step. The formation of a significant amount of the undesired epimer suggests that the reaction conditions are not providing adequate stereocontrol. This could be due to a non-stereoselective epoxidizing agent, inappropriate reaction temperature, or the presence of impurities that catalyze epimerization.

Troubleshooting Steps:

  • Re-evaluate the Epoxidizing Agent:

    • For enzymatic approaches: Ensure the microbial strain (e.g., certain species of Streptomyces or Bacillus subtilis) is pure and the culture conditions are optimal for the stereoselective epoxidase enzyme.[10] Variations in media composition or fermentation parameters can affect enzyme activity and selectivity.[11]

    • For chemical synthesis: Consider using a more stereoselective epoxidizing agent. Chiral catalysts, such as those used in asymmetric epoxidation reactions (e.g., Sharpless asymmetric epoxidation), can provide high levels of stereocontrol.

  • Optimize Reaction Temperature (Kinetic vs. Thermodynamic Control):

    • Epimerization can be favored at higher temperatures where the system can reach thermodynamic equilibrium.[8] The desired product may be the kinetically favored product, which is formed faster at lower temperatures.[8][9][12]

    • Protocol: Run the epoxidation reaction at a range of lower temperatures (e.g., -20 °C, 0 °C, and room temperature) and monitor the epimeric ratio over time using chiral HPLC. This will help determine if the reaction is under kinetic or thermodynamic control.

  • Control Reaction Time:

    • As with temperature, longer reaction times can allow for the erosion of the initial kinetic product ratio towards the thermodynamic equilibrium.[8]

    • Protocol: Set up a time-course experiment where aliquots are taken at regular intervals and quenched immediately. Analyze the epimeric ratio to determine the optimal reaction time that maximizes the yield of the desired epimer before significant epimerization occurs.

Issue 2: Epimerization During a Base-Mediated Reaction Step

Causality: The use of a strong base can lead to the abstraction of a proton at one of the chiral centers, forming a planar carbanion or enolate intermediate. Subsequent reprotonation can occur from either face, leading to a mixture of epimers.

Troubleshooting Steps:

  • Screen Different Bases:

    • The choice of base is critical. A sterically hindered, non-nucleophilic base may be less likely to cause epimerization.

    • Protocol: Conduct a base screen using a variety of organic and inorganic bases with different pKa values and steric profiles (e.g., DBU, DIPEA, potassium carbonate, sodium bicarbonate). Monitor the reaction for both conversion and epimerization.

  • Solvent Selection:

    • The solvent can influence the reactivity of the base and the stability of any charged intermediates.

    • Protocol: Evaluate a range of aprotic and protic solvents to identify one that minimizes epimerization while still allowing for a reasonable reaction rate.

  • Use of Additives:

    • Certain additives can suppress epimerization. For example, in peptide synthesis, the addition of cupric (II) salts has been shown to reduce epimerization.[13] While not directly analogous to fosfomycin synthesis, the principle of using Lewis acids to modulate reactivity could be explored.

    • Protocol: If applicable to your specific reaction, investigate the addition of mild Lewis acids or other additives that could potentially chelate with the substrate and direct the stereochemical outcome.

III. Experimental Protocols

Protocol 1: Chiral HPLC Analysis of Fosfomycin Epimers

This protocol provides a general method for the separation and quantification of fosfomycin and its epimer. The specific column and mobile phase may need to be optimized for your particular sample matrix.

  • Column: A chiral stationary phase column suitable for the separation of polar, acidic compounds (e.g., a polysaccharide-based chiral column).

  • Mobile Phase: A mixture of a polar organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or phosphate buffer), with a chiral selector if necessary.

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Detection: UV detection at a low wavelength (e.g., 200-210 nm) or a mass spectrometer for higher sensitivity and specificity.

  • Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.22 µm syringe filter before injection.

  • Quantification: Create a calibration curve using standards of the pure epimers, if available. If not, the relative percentage of each epimer can be determined from the peak areas.

IV. Visualizing Reaction Control

Kinetic vs. Thermodynamic Control in Epimerization

The following diagram illustrates the energy profile for a reaction that can lead to either a kinetically or thermodynamically controlled product. In the context of fosfomycin synthesis, the desired stereoisomer may be the kinetic product, which is formed more rapidly but is less stable than the thermodynamic product (the undesired epimer).

G cluster_0 cluster_1 Reactant Reactant TS_Kinetic Transition State (Kinetic) Reactant->TS_Kinetic Lower Ea TS_Thermo Transition State (Thermodynamic) Reactant->TS_Thermo Higher Ea Kinetic_Product Kinetic Product (Desired Epimer) TS_Kinetic->Kinetic_Product Thermo_Product Thermodynamic Product (Undesired Epimer) Kinetic_Product->Thermo_Product Epimerization (e.g., high temp, long reaction time) TS_Thermo->Thermo_Product Y_axis Gibbs Free Energy (G) X_axis Reaction Coordinate

Caption: Energy profile diagram illustrating kinetic vs. thermodynamic control.

V. References

  • QM/MM Study of the Fosfomycin Resistance Mechanism Involving FosB Enzyme. National Institutes of Health.[Link]

  • Biosynthesis of fosfomycin by Streptomyces fradiae. PubMed.[Link]

  • Insight Into Fosfomycin Synthesis. ChemistryViews.[Link]

  • Epimerisation in Peptide Synthesis. MDPI.[Link]

  • What is the mechanism of Fosfomycin Sodium? Patsnap Synapse.[Link]

  • Process for the preparation of intermediates for the synthesis of fosfomycin. Google Patents.

  • Epimers vs. inverse epimers: The C-1 configuration in alnumycin A1. ResearchGate.[Link]

  • Microbial production of antibiotic fosfomycin by a stereoselective epoxidation and its formation mechanism. ResearchGate.[Link]

  • QM/MM Study of the Fosfomycin Resistance Mechanism Involving FosB Enzyme. ACS Publications.[Link]

  • Process for the preparation of intermediates for the synthesis of fosfomycin. Google Patents.

  • Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation. CrystEngComm (RSC Publishing).[Link]

  • Thermodynamic and kinetic reaction control. Wikipedia.[Link]

  • 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts.[Link]

  • (PDF) Epimerisation in Peptide Synthesis. ResearchGate.[Link]

  • Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components. PubMed.[Link]

  • Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. MDPI.[Link]

  • Biosynthesis of fosfomycin in pseudomonads reveals an unexpected enzymatic activity in the metallohydrolase superfamily. PubMed Central.[Link]

  • Thermodynamic versus Kinetic Control. YouTube.[Link]

  • Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium. Jack Westin.[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phosphonomycin (R)-1-phenethylamine salt
Reactant of Route 2
Reactant of Route 2
Phosphonomycin (R)-1-phenethylamine salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.